Copper(ii)methoxide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C2H8CuO2 |
|---|---|
Molecular Weight |
127.63 g/mol |
IUPAC Name |
copper;methanol |
InChI |
InChI=1S/2CH4O.Cu/c2*1-2;/h2*2H,1H3; |
InChI Key |
QFYBRRIPNPVECS-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.[Cu] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Copper(II) Methoxide from Copper(II) Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of copper(II) methoxide from copper(II) acetate, providing a comprehensive overview of the reaction, detailed experimental protocols, and relevant characterization data. This document is intended to serve as a practical resource for chemists and material scientists in academic and industrial research settings.
Introduction
Copper(II) methoxide, with the chemical formula Cu(OCH₃)₂, is an inorganic compound that serves as a valuable precursor and intermediate in various chemical transformations.[1][2] Its applications span catalysis, organic synthesis, and the formation of other copper-containing complexes.[1][3] The synthesis of copper(II) methoxide can be achieved through several routes, including the direct reaction of a copper(II) salt with methanol or via a metathesis reaction with an alkali metal methoxide. This guide focuses on the synthesis utilizing the readily available and commonly used precursor, copper(II) acetate.
Reaction Pathway and Stoichiometry
The primary reaction for the synthesis of copper(II) methoxide from copper(II) acetate involves the displacement of the acetate ligands by methoxide groups. The overall balanced chemical equation for this reaction is:
Cu(CH₃COO)₂(s) + 2 CH₃OH(l) ⇌ Cu(OCH₃)₂(s) + 2 CH₃COOH(aq)
Alternatively, the reaction can be driven to completion by using a strong base, such as sodium methoxide, to neutralize the acetic acid byproduct.
A direct, solventothermal method involves the reaction of copper(II) acetate monohydrate directly with methanol.[4] In this process, methanol acts as both a reactant and the solvent. The major byproduct of this synthesis is methyl acetate.[4]
Experimental Protocols
Two primary methods for the synthesis of copper(II) methoxide from a copper(II) source are detailed below. The first is a direct solventothermal method using copper(II) acetate, and the second is a more general method involving the in-situ formation of copper(II) methoxide from a copper(II) halide and sodium methoxide, which can be adapted for copper(II) acetate.
Direct Solventothermal Synthesis from Copper(II) Acetate Monohydrate
This method is adapted from the direct reaction of copper(II) acetate monohydrate with methanol under solventothermal conditions.[4]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol (CH₃OH), anhydrous
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and stir bar
-
Oven or heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum desiccator
Procedure:
-
In a typical experiment, a precise amount of copper(II) acetate monohydrate is placed into the Teflon liner of a stainless steel autoclave.
-
Anhydrous methanol is added to the liner. The molar ratio of methanol to copper(II) acetate should be in large excess to serve as both reactant and solvent.
-
The autoclave is sealed and heated to a temperature of 120-160°C for a period of 24-48 hours.[5] The reaction is carried out under the autogenous pressure generated at the reaction temperature.
-
After the reaction period, the autoclave is allowed to cool to room temperature.
-
The resulting solid product, copper(II) methoxide, is collected by filtration.
-
The precipitate is washed with cold methanol to remove any unreacted starting material and byproducts.[3]
-
The final product is dried under vacuum or in a desiccator to yield a blue to green powder.[2]
Synthesis via Reaction with Sodium Methoxide
This protocol is a general method for the synthesis of copper alkoxides and can be adapted from procedures using copper(II) halides.[6]
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Sodium methoxide (NaOMe)
-
Methanol (CH₃OH), anhydrous
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Cannula for liquid transfer
-
Filtration apparatus (e.g., Schlenk filter)
Procedure:
-
Anhydrous copper(II) acetate is suspended in anhydrous methanol in a Schlenk flask under an inert atmosphere.[3]
-
In a separate flask, a solution of sodium methoxide in anhydrous methanol is prepared. A stoichiometric amount (2 equivalents) of sodium methoxide is typically used.
-
The sodium methoxide solution is slowly added to the copper(II) acetate suspension via a cannula with vigorous stirring. The addition is typically carried out at room temperature.[6]
-
The reaction mixture is stirred for a period of 1 to 24 hours at room temperature.[6] The formation of a precipitate indicates the production of copper(II) methoxide.
-
The solid product is isolated by filtration under an inert atmosphere.
-
The precipitate is washed with anhydrous methanol to remove sodium acetate and any unreacted starting materials.
-
The product is dried under vacuum to yield pure copper(II) methoxide.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of copper(II) methoxide.
Table 1: Physical and Chemical Properties of Copper(II) Methoxide
| Property | Value | Reference |
| Chemical Formula | C₂H₆CuO₂ | [1] |
| Molar Mass | 125.61 g/mol | [1] |
| Appearance | Blue to green powder or crystals | [2] |
| Melting Point | 206 °C (decomposes) | [1] |
| CAS Number | 1184-54-9 | [1][7] |
Table 2: Typical Reaction Conditions for Solventothermal Synthesis
| Parameter | Value | Reference |
| Starting Material | Copper(II) acetate monohydrate | [4] |
| Solvent/Reactant | Methanol | [4] |
| Temperature | 120 - 160 °C | [5] |
| Reaction Time | 24 - 48 hours | [5] |
| Yield | Essentially quantitative | [4] |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis process and the general reaction pathway.
Caption: Experimental workflow for the solventothermal synthesis of copper(II) methoxide.
Caption: General reaction pathway for the formation of copper(II) methoxide.
References
- 1. Cas 1184-54-9,COPPER(II) METHOXIDE 97 | lookchem [lookchem.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. Buy Copper(II) methoxide (EVT-1485553) | 1184-54-9 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. US8692010B1 - Synthesis method for copper compounds - Google Patents [patents.google.com]
- 7. Copper(ii) methoxide | 1184-54-9 [sigmaaldrich.com]
Direct Solventothermal Synthesis of Copper(II) Methoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the direct solventothermal synthesis of copper(II) methoxide, a compound of interest in various chemical and pharmaceutical applications. The document details the synthesis process, key experimental protocols, and the physicochemical properties of the resulting material, with a focus on presenting clear, actionable information for professionals in the field.
Introduction
Copper(II) methoxide, Cu(OCH₃)₂, is a metal alkoxide that serves as a valuable precursor and catalyst in organic synthesis and materials science. Its applications range from the formation of other copper-containing complexes to its potential use in catalytic reactions. The direct solventothermal method offers a straightforward and efficient route to high-purity copper(II) methoxide. This guide will focus on the synthesis using copper(II) acetate monohydrate and methanol under solvothermal conditions.
Synthesis of Copper(II) Methoxide
The direct solventothermal synthesis of copper(II) methoxide involves the reaction of copper(II) acetate monohydrate with methanol in a sealed vessel under elevated temperature and pressure. This process leads to the formation of copper(II) methoxide as a solid product with methyl acetate as the primary byproduct.[1] The reaction is reported to be essentially quantitative.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of copper(II) methoxide.
| Property | Value | Reference |
| Chemical Formula | C₂H₆CuO₂ | |
| Appearance | Blue to green powder/crystals | |
| Melting Point | 206 °C (decomposes) | [2] |
| Crystal Structure | Infinite one-dimensional chain structure | [1] |
| Coordination Geometry | Distorted square planar | [1] |
Synthesis Parameters and Yield
While specific, publicly available experimental protocols detailing the precise temperature, pressure, and reaction time for the direct solventothermal synthesis from copper(II) acetate are limited, the reaction is described as proceeding under "fairly mild solventothermal conditions."[1] The conversion to copper(II) methoxide is noted to be "essentially quantitative."[1]
| Precursor | Solvent | Reported Yield | Byproduct | Reference |
| Copper(II) Acetate Monohydrate | Methanol | Essentially quantitative | Methyl Acetate | [1] |
Experimental Protocols
This section outlines the general experimental procedures for the synthesis and characterization of copper(II) methoxide.
General Solventothermal Synthesis Protocol
This protocol is based on the reported direct reaction of copper(II) acetate monohydrate and methanol.[1] Note: The precise temperature, pressure, and reaction time are not specified in the available literature and would require optimization.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Anhydrous methanol (CH₃OH)
-
Solventothermal reactor (autoclave) with a PTFE liner
Procedure:
-
Place a measured amount of copper(II) acetate monohydrate into the PTFE liner of the solvothermal reactor.
-
Add a sufficient volume of anhydrous methanol to the liner to act as both the solvent and a reactant. The molar ratio of methanol to the copper salt should be in large excess.
-
Seal the PTFE liner and place it inside the stainless steel autoclave. Securely tighten the autoclave.
-
Heat the autoclave to a moderately elevated temperature (a starting point for optimization could be in the range of 100-160°C, based on solvothermal syntheses of other copper compounds) for a specific duration (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave in a fume hood and carefully retrieve the PTFE liner.
-
Collect the solid product by filtration.
-
Wash the product with fresh anhydrous methanol to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
Characterization Protocols
X-ray Diffraction (XRD):
-
Purpose: To determine the crystal structure and phase purity of the synthesized copper(II) methoxide.
-
Procedure: A powdered sample of the synthesized material is placed on a sample holder. The sample is then irradiated with monochromatic X-rays at a controlled angle, and the diffraction pattern is recorded. The resulting diffractogram is compared with known patterns to identify the crystalline phases present.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the synthesized compound and confirm the formation of the methoxide ligand and the absence of acetate groups.
-
Procedure: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The sample is then exposed to infrared radiation, and the absorption spectrum is recorded.
Scanning Electron Microscopy (SEM):
-
Purpose: To investigate the morphology and particle size of the synthesized copper(II) methoxide powder.
-
Procedure: A small amount of the powder is mounted on a sample stub using conductive adhesive. The sample is then coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging. The sample is then imaged using a focused beam of electrons.
Diagrams
Synthesis Workflow
References
Copper(II) Methoxide: A Versatile Precursor for Advanced Complex Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper(II) methoxide, Cu(OCH₃)₂, is a metal alkoxide that serves as a highly effective and versatile precursor in the synthesis of a wide array of copper(II) coordination complexes. Its utility stems from the reactive methoxide ligands, which can be readily displaced by various N, O, or S-donor ligands, facilitating the controlled assembly of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of copper(II) methoxide itself, its application in the synthesis of diverse coordination complexes, detailed experimental protocols, and a summary of key characterization data. The information presented is intended to serve as a practical resource for researchers in inorganic chemistry, materials science, and drug development exploring novel copper-based compounds.
Synthesis of the Copper(II) Methoxide Precursor
The synthesis of copper(II) methoxide can be achieved through several routes, most commonly by direct reaction of a copper(II) salt with methanol under specific conditions or by the reaction of a copper(II) halide with a methoxide salt.
Solventothermal Synthesis from Copper(II) Acetate
A reliable method involves the direct reaction of copper(II) acetate monohydrate with methanol under mild solventothermal conditions. This process is essentially quantitative, yielding pure, crystalline Cu(OCH₃)₂.[1]
Experimental Protocol:
-
Combine copper(II) acetate monohydrate and anhydrous methanol in a sealed reaction vessel (e.g., a Teflon-lined autoclave).
-
Heat the mixture at 110°C for approximately 72 hours.[2] Note: This reaction can be sensitive, and slight excesses of the copper salt may yield brown or black byproducts.[2]
-
After cooling to room temperature, the copper(II) methoxide product precipitates as a crystalline solid.
-
Isolate the product by filtration, wash with anhydrous methanol, and dry under vacuum.
-
The primary byproduct of this reaction is methyl acetate.[1]
Caption: Workflow for the solventothermal synthesis of Copper(II) Methoxide.
In Situ Generation from Copper(II) Halide
For many synthetic applications, copper(II) methoxide does not need to be isolated. It can be generated in situ by reacting a copper(II) halide with sodium methoxide in methanol. This mixture can then be used directly for subsequent complex synthesis.[3]
Experimental Protocol:
-
Dissolve copper(II) chloride (CuCl₂) in anhydrous methanol under an inert atmosphere.
-
Separately, prepare a solution of sodium methoxide (NaOMe) in anhydrous methanol.
-
Add the NaOMe solution to the CuCl₂ solution. A dark blue suspension of copper(II) methoxide typically forms.[3]
-
The mixture is typically stirred for about one hour at room temperature to ensure complete formation of the precursor before the desired ligand is added.[3]
Application of Copper(II) Methoxide in Complex Synthesis
Copper(II) methoxide is an ideal precursor for syntheses proceeding via ligand exchange or metathesis reactions. The methoxide ion (CH₃O⁻) is a reasonably good leaving group, readily replaced by a wide range of incoming ligands, including Schiff bases, N-heterocycles, and ligands with acidic protons.
The general reaction pathway involves the protonation of the methoxide ligand by an acidic proton from the incoming ligand (HL), releasing methanol as a byproduct and forming the new copper-ligand bond. This is particularly useful for synthesizing complexes with deprotonated ligands.
References
An In-depth Technical Guide to Copper(II) Methoxide: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of copper(II) methoxide, Cu(OCH₃)₂, a metal alkoxide of significant interest in synthetic chemistry and materials science. This document details its chemical formula, molecular structure, synthesis protocols, and key characterization data, presented for an audience with a strong scientific background.
Core Chemical and Physical Properties
Copper(II) methoxide is an inorganic compound that serves as a versatile precursor and catalyst in various chemical transformations.[1] Its fundamental properties are summarized below.
| Property | Data | Reference(s) |
| Chemical Formula | Cu(OCH₃)₂ | [2] |
| Linear Formula | C₂H₆CuO₂ | [3][4] |
| Molecular Weight | 125.61 g/mol | [2][3] |
| Appearance | Blue-green powder | [2][5] |
| CAS Number | 1184-54-9 | [2][3] |
| Melting Point | 206 °C (decomposes) | [2] |
| Solubility | Reacts with water and acid | [2] |
| Sensitivity | Moisture and heat sensitive | [5] |
Molecular Structure
Unlike simple monomeric molecules, the solid-state structure of copper(II) methoxide is polymeric. Single-crystal X-ray diffraction has revealed that it possesses a novel infinite one-dimensional (1D) chain structure.[6]
In this arrangement, each copper(II) center is in a distorted square planar coordination environment. These square planar units are linked by bridging methoxide ligands, with each methoxide group coordinating to two adjacent copper atoms. This polymeric nature, with strong interactions between the copper centers, is responsible for many of its characteristic magnetic and spectroscopic properties.[6] Evidence from early spectroscopic and magnetic studies also suggested a highly polymeric structure with tetragonal environments for the copper atoms.[6]
Experimental Protocols
Synthesis Methodologies
Two primary methods for the synthesis of copper(II) methoxide are prevalent in the literature. Both require anhydrous conditions due to the compound's sensitivity to water.
Protocol 1: Solventothermal Synthesis from Copper(II) Acetate
This method involves the direct reaction of copper(II) acetate monohydrate with methanol under elevated temperature and pressure, yielding a crystalline product.[6]
-
Reactants : Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) and anhydrous methanol (CH₃OH).
-
Procedure : A solution or suspension of copper(II) acetate monohydrate in a significant excess of anhydrous methanol is placed in a sealed autoclave or a similar pressure vessel.
-
Conditions : The vessel is heated to approximately 110 °C for an extended period (e.g., 3 days).[7]
-
Reaction : The acetate ligands are replaced by methoxide ligands, with methyl acetate formed as a major byproduct: Cu(CH₃COO)₂ + 2CH₃OH → Cu(OCH₃)₂ + 2CH₃COOH The acetic acid produced can further react with methanol to form methyl acetate.
-
Isolation : After cooling, the blue-green crystalline product, Cu(OCH₃)₂, precipitates from the solution. It is then isolated by filtration, washed with anhydrous methanol, and dried under vacuum.
Protocol 2: Synthesis from Copper(II) Halide and Sodium Methoxide
This route involves a salt metathesis reaction between a copper(II) halide and sodium methoxide in anhydrous methanol.[6][8]
-
Reactants : Anhydrous copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂) and sodium methoxide (NaOCH₃).
-
Procedure : a. A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) or by using commercially available NaOCH₃ solution. b. A solution of the anhydrous copper(II) halide is prepared in anhydrous methanol. c. The sodium methoxide solution (2 molar equivalents) is added slowly to the stirring copper(II) halide solution at room temperature.
-
Reaction : A dark blue suspension of copper(II) methoxide forms immediately, along with a precipitate of the sodium halide salt: CuCl₂ + 2NaOCH₃ → Cu(OCH₃)₂↓ + 2NaCl↓
-
Isolation : The solid products are isolated by filtration. While the sodium halide byproduct is largely insoluble in other organic solvents, purification of Cu(OCH₃)₂ can be challenging. This method is often used for the in situ generation of Cu(OCH₃)₂ for subsequent reactions.[8]
Characterization Data
The structural and electronic properties of copper(II) methoxide have been investigated using various spectroscopic and analytical techniques.
Spectroscopic Analysis
| Technique | Observation | Reference(s) |
| Infrared (IR) Spectroscopy | Absorption maxima have been reported and assigned. Key vibrations include C-O stretching and Cu-O stretching modes. For related dinuclear methoxide-bridged complexes, vibrations for the Cu₂O₂ ring are found between 575-520 cm⁻¹. | [6][9] |
| UV-Visible Spectroscopy | As a d⁹ copper(II) complex, broad, low-intensity d-d transition bands are expected in the visible region (typically 500-800 nm). More intense ligand-to-metal charge transfer (LMCT) bands may appear in the UV or near-UV region. | [7][10] |
| Electron Paramagnetic Resonance (EPR) | Due to strong antiferromagnetic coupling between adjacent Cu(II) centers in the polymeric chain, the solid material is expected to be EPR silent at room temperature. If isolated Cu(II) centers were present, they would exhibit a characteristic S=1/2, I=3/2 signal with g-values typical for a d(x²-y²) ground state (g∥ ≈ 2.2-2.3, g⊥ ≈ 2.05-2.08). | [6] |
Magnetic Properties
The magnetic behavior of copper(II) methoxide is a direct consequence of its polymeric structure.
-
Magnetic Susceptibility : The compound exhibits linear antiferromagnetism.[6] This indicates that the unpaired electron spins on adjacent copper(II) centers are coupled in an antiparallel fashion through the bridging methoxide ligands. This contrasts with the simple paramagnetic behavior of mononuclear copper(II) salts like copper(II) chloride.[6]
-
J-Coupling : The strength of the antiferromagnetic interaction is described by the exchange coupling constant, J. While a specific value for the polymeric chain of Cu(OCH₃)₂ is not widely reported, related dinuclear copper(II) complexes with two bridging methoxide ligands show strong antiferromagnetic coupling.[6]
Reactivity and Applications
Copper(II) methoxide's utility stems from its reactivity as a source of both copper(II) and the methoxide nucleophile.
-
Reaction with Water : As a metal alkoxide, it is highly sensitive to moisture. It reacts with water, leading to the formation of copper(II) hydroxide complexes.[1] This reaction underscores the necessity of using anhydrous solvents and inert atmospheres during its synthesis and handling.
-
Precursor in Synthesis : Cu(OCH₃)₂ is an effective precursor for the synthesis of other copper-containing compounds. It can be used to generate other copper alkoxides, and it reacts with acidic organic molecules to form new copper(II) complexes. For example, it is used as a starting material in the synthesis of copper(II) ascorbate.[6]
-
Catalysis : The compound and its in situ generated forms are used in catalysis for various organic reactions, including oxidation and cross-coupling reactions.[6] The methoxide ligand can act as a base or nucleophile, while the copper center facilitates redox processes.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. X-ray powder diffraction data for Copper (II). bis[(2E)-3-methoxy-2- [(2,4,6-trimethylphenyl)imino]-4-[(2,4,6-trimethylphenyl)imino-κN]- 3-pentanolato-κO] complex | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchpublish.com [researchpublish.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
The Fleeting Existence of Copper(I) Methoxide: A Technical Guide to its Formation and Role as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
Abstract
Copper(I) methoxide (CuOMe) is a highly reactive and often unstable intermediate that plays a pivotal role in a multitude of organic transformations, most notably in copper-catalyzed cross-coupling reactions. Its transient nature makes direct characterization challenging, yet understanding its formation and reactivity is crucial for reaction optimization and mechanistic elucidation. This technical guide provides an in-depth overview of the formation of unstable copper(I) methoxide intermediates, their characterization through analogous stable complexes, and their central role in catalytic cycles of significant interest to the pharmaceutical and chemical industries. Detailed experimental protocols for the in situ generation of CuOMe and the synthesis of related, characterizable copper(I) alkoxides are presented, alongside quantitative data and visual representations of key reaction pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The development of efficient and selective methods for the formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors. Among the array of catalytic systems, those based on copper have a long and storied history, with reactions like the Ullmann condensation remaining relevant over a century after their discovery.[1][2] At the heart of many of these transformations lies the transient copper(I) alkoxide intermediate. Specifically, copper(I) methoxide (CuOMe) is a key species in methoxylation reactions that are frequently employed in the synthesis of complex organic molecules.[3]
Despite its importance, the inherent instability of CuOMe has largely precluded its isolation and direct characterization in a pure, ligand-free state. It is known to be sensitive to moisture and can readily disproportionate or undergo thermal decomposition.[4][5] Consequently, much of our understanding of its structure and reactivity is inferred from mechanistic studies, the characterization of more stable, ligand-stabilized copper(I) alkoxide analogues, and computational studies.[6][7] This guide aims to consolidate the current knowledge on the formation of these elusive intermediates, their role in catalysis, and provide practical experimental details for their utilization.
Formation of Copper(I) Methoxide Intermediates
The generation of copper(I) methoxide is typically achieved in situ through the reaction of a copper(I) source with a methoxide salt or methanol in the presence of a base. The choice of reagents and conditions is critical to controlling the reactivity of the resulting intermediate.
In Situ Generation from Copper(I) Halides
A common and practical method for generating CuOMe for catalytic applications is the reaction of a copper(I) halide, such as CuI or CuBr, with a metal methoxide, most commonly sodium methoxide (NaOMe).[4] This reaction is typically performed in a polar aprotic solvent like DMF or NMP to facilitate the dissolution of the reagents.[8] The equilibrium of this reaction favors the formation of the copper(I) methoxide and the corresponding metal halide salt.
Reaction: CuX + NaOMe ⇌ CuOMe + NaX (where X = I, Br, Cl)
The presence of cosolvents, such as methanol, can also influence the reaction, and the concentration of the methoxide source has been shown to be a critical parameter.[4]
Formation from Copper(II) Precursors
While Cu(I) is the catalytically active state in many cross-coupling reactions, copper(II) salts are often used as catalyst precursors due to their higher stability and lower cost.[3] In the presence of a reducing agent or a suitable solvent system, Cu(II) can be reduced to Cu(I), which then forms the methoxide intermediate. For instance, methanol itself can act as a reducing agent at elevated temperatures. Some protocols utilize a ligand, such as 2,2'-bipyridine, to stabilize the copper species and facilitate the catalytic cycle.[3]
Synthesis of Stable Copper(I) Alkoxide Analogues
To overcome the challenges associated with the instability of CuOMe, researchers have synthesized and characterized a range of more stable copper(I) alkoxide complexes. These complexes are typically stabilized by the coordination of ancillary ligands, such as N-heterocyclic carbenes (NHCs) or phosphines.[6][9] These stable analogues serve as valuable models, providing insights into the structural and spectroscopic properties of their more transient counterparts. For example, monomeric (NHC)Cu(OR) complexes have been isolated and structurally characterized, revealing a nearly linear geometry at the copper center.[6]
Characterization and Properties
Direct spectroscopic observation of unstable CuOMe is rare. However, data from related, more stable copper(I) alkoxide complexes provide a basis for its expected properties.
Spectroscopic Data of Analogous Copper(I) Alkoxides
The characterization of ligand-stabilized copper(I) alkoxides provides valuable spectroscopic benchmarks. The data presented below is for such stabilized complexes and serves as a proxy for the properties of the unstable CuOMe intermediate.
| Complex Type | 1H NMR (OCH3, ppm) | 13C NMR (OCH3, ppm) | Key IR Bands (cm-1) | Reference |
| (NHC)Cu(OEt) | ~3.5-4.0 (q) | ~60-65 | C-O stretch ~1050-1100 | [6] |
| (PPh3)nCu(OR) | Variable | Variable | C-O stretch ~1050-1100 | [10] |
Note: Specific shifts and frequencies are highly dependent on the ancillary ligand and solvent.
Instability and Thermal Decomposition
The thermal decomposition of copper(I) alkoxides is a key aspect of their chemistry. While detailed studies on CuOMe are limited due to its instability, research on related copper(I) alkyl complexes shows that they decompose at elevated temperatures (100-130 °C) to produce a mixture of alkanes and alkenes.[6] For instance, (NHC)Cu(Me) complexes thermally decompose to yield methane, ethane, and ethylene.[6] This suggests that CuOMe would likely undergo decomposition through pathways involving β-hydride elimination or other radical or concerted pathways, contributing to its transient nature.
Role in Catalysis: The Ullmann Condensation
Copper(I) methoxide is a central intermediate in the copper-catalyzed Ullmann condensation, a powerful method for forming C-O bonds, particularly in the synthesis of aryl ethers.[1][8]
The Catalytic Cycle
The generally accepted mechanism for the Ullmann C-O coupling reaction involves the following key steps, as illustrated in the diagram below:
-
Formation of the Copper(I) Alkoxide: The active catalyst, a copper(I) species, reacts with an alcohol (or alkoxide) to form a copper(I) alkoxide intermediate. In the case of methoxylation, this is CuOMe.
-
Oxidative Addition: The aryl halide substrate undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate. This step is often considered the rate-limiting step of the reaction.[7]
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired aryl ether product and regenerate a copper(I) halide species.
-
Catalyst Regeneration: The copper(I) halide reacts with the alkoxide base to regenerate the active copper(I) alkoxide catalyst, completing the cycle.
Caption: Catalytic cycle of the Ullmann C-O coupling reaction.
Applications in Drug Development
The C-O aryl ether linkage is a common motif in a wide range of pharmaceuticals. The Ullmann condensation and related copper-catalyzed reactions, which proceed via copper(I) methoxide intermediates, are therefore of significant interest in drug discovery and development. These reactions provide a means to synthesize complex molecules that may otherwise be difficult to access. For example, the synthesis of compounds with potential applications as anticancer agents or in the modulation of biological pathways often relies on the formation of such ether bonds.[11] The development of milder and more efficient copper-catalyzed methoxylation protocols is a continuing area of research aimed at improving the synthesis of pharmaceutically relevant molecules.[11]
Experimental Protocols
The following protocols provide a general framework for the in situ generation of copper(I) methoxide and the synthesis of a more stable NHC-ligated copper(I) ethoxide as a model compound. Caution: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as copper(I) species are sensitive to air and moisture.
Protocol for In Situ Generation of CuOMe for Ullmann Condensation
This protocol is a representative example for the methoxylation of an aryl bromide.
Materials:
-
Copper(I) iodide (CuI)
-
Sodium methoxide (NaOMe)
-
Aryl bromide
-
Dimethylformamide (DMF), anhydrous
-
Methanol, anhydrous
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add CuI (5-10 mol%).
-
Add the aryl bromide (1.0 equiv).
-
Add anhydrous DMF as the solvent.
-
In a separate flask, prepare a solution of NaOMe (1.5-2.0 equiv) in a minimal amount of anhydrous methanol, and then dilute with DMF.
-
Slowly add the NaOMe solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for Ullmann methoxylation.
Synthesis of a Stable (IPr)Cu(OEt) Model Complex
This protocol is adapted from the literature for the synthesis of an N-heterocyclic carbene (NHC) stabilized copper(I) ethoxide.[6]
Materials:
-
(IPr)CuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Sodium ethoxide (NaOEt)
-
Toluene, anhydrous
-
Ethanol, anhydrous
-
Inert atmosphere glovebox
Procedure:
-
Inside a glovebox, dissolve (IPr)CuCl (1.0 equiv) in anhydrous toluene.
-
In a separate vial, dissolve NaOEt (1.1 equiv) in anhydrous ethanol.
-
Slowly add the NaOEt solution to the stirring solution of (IPr)CuCl. A white precipitate of NaCl will form.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Filter the mixture through a Celite plug to remove the NaCl precipitate.
-
Remove the solvent from the filtrate under vacuum to yield the (IPr)Cu(OEt) complex.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/pentane).
-
Characterize the product using 1H NMR, 13C NMR, and elemental analysis.
Conclusion
Unstable copper(I) methoxide intermediates are central to a range of synthetically valuable, copper-catalyzed reactions. While their fleeting nature poses significant challenges to their direct study, a combination of mechanistic investigations, analysis of stable model complexes, and computational chemistry has provided a robust framework for understanding their formation and reactivity. For researchers in organic synthesis and drug development, a firm grasp of the principles governing these intermediates is essential for the rational design of new catalysts and the optimization of reaction conditions for the efficient synthesis of complex molecular targets. Future research in this area will likely focus on the development of novel ligand systems that can modulate the stability and reactivity of copper(I) alkoxides, further expanding the scope and utility of these important catalytic intermediates.
References
- 1. synarchive.com [synarchive.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.tue.nl [pure.tue.nl]
- 5. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. newatlas.com [newatlas.com]
Copper(II) Methoxide (CAS 1184-54-9): A Comprehensive Technical Guide for Research and Development
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of copper(II) methoxide (CAS 1184-54-9), an important organometallic reagent and precursor. The document covers its physicochemical properties, detailed synthesis protocols, reactivity, and applications in modern organic synthesis, with a focus on data presentation and experimental methodology critical for scientific professionals.
Physicochemical Properties
Copper(II) methoxide is a fine, moisture-sensitive powder. Its color is reported variably as light blue, green, or blue-green, which may depend on purity and particle size. A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Data for Copper(II) Methoxide
| Property | Value |
| CAS Number | 1184-54-9 |
| Molecular Formula | C₂H₆CuO₂ |
| Molecular Weight | 125.61 g/mol |
| Appearance | Green or Blue-green Powder |
| Melting Point | ~206 °C (decomposes) |
| Solubility | Reacts with water. Insoluble in most common organic solvents. |
Synthesis of Copper(II) Methoxide
Copper(II) methoxide is typically synthesized by the reaction of a copper(II) halide with an alkali metal methoxide in an anhydrous alcohol solvent. The following protocol is adapted from established laboratory procedures for generating the compound in situ for subsequent reactions, which ensures maximum reactivity.[1]
Experimental Protocol: Synthesis from Copper(II) Chloride and Sodium Methoxide
This protocol details the preparation of a copper(II) methoxide suspension in methanol.
Materials:
-
Anhydrous Copper(II) chloride (CuCl₂)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Schlenk flasks or similar apparatus for inert atmosphere chemistry
-
Stainless steel cannula or other non-reactive transfer device
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a 250 mL Schlenk flask under an inert atmosphere, dissolve anhydrous CuCl₂ (e.g., 6.0 g, 44.6 mmol) in 50 mL of anhydrous methanol. This will produce a bright green solution.[1]
-
In a separate 100 mL Schlenk flask, dissolve sodium methoxide (e.g., 4.82 g, 89.3 mmol) in 50 mL of anhydrous methanol.[1]
-
Slowly transfer the colorless sodium methoxide solution to the stirred CuCl₂ solution via a stainless steel cannula at room temperature.
-
Upon addition, a precipitate will form, initially appearing bright green and rapidly changing to a dark blue suspension of Cu(OMe)₂.[1]
-
Stir the resulting mixture at room temperature for 1 hour to ensure the reaction goes to completion.[1]
-
The resulting dark blue suspension contains finely divided, highly reactive copper(II) methoxide and a precipitate of sodium chloride. This suspension can be used directly as a precursor for further synthesis.
Caption: Experimental workflow for the synthesis of Copper(II) Methoxide.
Reactivity and Applications in Synthesis
Copper(II) methoxide serves as a versatile precursor and catalyst in a variety of organic transformations. Its utility is particularly notable in the formation of other copper complexes and in facilitating cross-coupling reactions.
Precursor for Copper Complexes
The methoxide ligands of Cu(OMe)₂ are readily displaced, making it an excellent starting material for the synthesis of more complex copper(II) coordination compounds. For example, it is used to prepare copper ascorbate complexes under anaerobic conditions by reacting with L-ascorbic acid.[2] This reactivity allows for the generation of novel copper catalysts and materials.
Role in Catalytic Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions are fundamental tools in the synthesis of pharmaceuticals and other complex organic molecules. While copper(II) methoxide may not always be the explicitly added catalyst, copper(II) species with methoxide ligands are key intermediates in important reactions such as the Chan-Lam-Evans coupling of aryl boronic acids with amines or phenols.[3]
The general utility of copper in C-C, C-N, and C-O bond formation is well-established.[3][4] Copper(II) methoxide, generated in situ, can participate in these catalytic cycles. For instance, in certain Ullmann-type couplings, a copper(II) precursor is reduced in the presence of a nucleophile (like an alcohol) to form active Cu(I) species, with copper alkoxides playing a crucial role in the catalytic turnover.
Caption: Logical relationships of Copper(II) Methoxide in organic synthesis.
Safety and Handling
Copper(II) methoxide is moisture-sensitive and will react with water. All handling, synthesis, and storage should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place.
References
The Discovery of an Infinite One-Dimensional Chain Structure in Copper(II) Methoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of coordination chemistry has been significantly advanced by the discovery of unique structural motifs in metal-organic compounds. A pivotal moment in this area was the first structural characterization of copper(II) methoxide, which revealed a novel infinite one-dimensional chain structure. This discovery, achieved through a direct solventothermal synthesis method, has provided a foundational model for understanding the magnetic and structural properties of polymeric copper(II) alkoxides. This technical guide provides an in-depth overview of the discovery, detailing the experimental protocols, structural characteristics, and the logical pathway that led to this significant finding. The information is presented to be a valuable resource for researchers in materials science, inorganic chemistry, and drug development, where copper-containing compounds are of increasing interest.
Introduction
Copper(II) alkoxides are a class of compounds that have long been explored for their interesting magnetic properties and potential applications in catalysis and materials science. Prior to the definitive structural elucidation of copper(II) methoxide, many of these compounds were presumed to be polymeric in nature based on indirect evidence such as low solubility and magnetic behavior. The groundbreaking discovery of the infinite one-dimensional chain structure of copper(II) methoxide provided the first direct crystallographic evidence for such a polymeric arrangement, paving the way for a deeper understanding of this class of materials.[1]
This guide will detail the synthesis, structural characterization, and the key findings that established the infinite one-dimensional chain structure of copper(II) methoxide.
Experimental Protocols
The successful isolation and characterization of the infinite one-dimensional chain of copper(II) methoxide were made possible by a specific set of experimental procedures. The following sections outline the key methodologies employed in its discovery.
Synthesis of Copper(II) Methoxide
The synthesis of copper(II) methoxide was achieved through a direct solventothermal reaction, a method that involves heating the reactants in a sealed vessel with a solvent above its boiling point. This technique proved crucial for obtaining single crystals suitable for X-ray diffraction analysis.
Reaction:
Detailed Protocol:
-
Reactants: Copper(II) acetate monohydrate and anhydrous methanol were used as the starting materials.
-
Reaction Vessel: A sealed reaction vessel, such as a Teflon-lined autoclave, is required for the solventothermal conditions.
-
Procedure:
-
A specific molar ratio of copper(II) acetate monohydrate is dissolved in anhydrous methanol.
-
The solution is placed in the autoclave and sealed.
-
The vessel is heated to a temperature of 120°C for a duration of 72 hours.
-
After the reaction period, the vessel is allowed to cool slowly to room temperature.
-
The resulting crystalline product is isolated by filtration, washed with fresh methanol, and dried under vacuum.
-
This method results in a high yield of crystalline copper(II) methoxide.
Structural Characterization: Single-Crystal X-ray Diffraction
The definitive determination of the infinite one-dimensional chain structure was accomplished using single-crystal X-ray diffraction.
Methodology:
-
Crystal Selection: A suitable single crystal of copper(II) methoxide was selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data were processed to solve and refine the crystal structure. This involves determining the unit cell parameters, space group, and the atomic positions of all atoms in the crystal lattice.
The successful refinement of the crystallographic data provided a detailed picture of the atomic arrangement within the copper(II) methoxide crystal.
Data Presentation
While the seminal publication did not provide an exhaustive list of all bond lengths and angles in a tabular format, the following tables represent the type of quantitative data that would be derived from the Crystallographic Information File (CIF) of such a study.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C2H6CuO2 |
| Formula Weight | 125.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | [Value not available in search results] |
| b (Å) | [Value not available in search results] |
| c (Å) | [Value not available in search results] |
| β (°) | [Value not available in search results] |
| Volume (ų) | [Value not available in search results] |
| Z | 4 |
| Density (calculated) (g/cm³) | [Value not available in search results] |
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| Cu-O1 | [Value not available in search results] | O1-Cu-O2 | [Value not available in search results] |
| Cu-O2 | [Value not available in search results] | O1-Cu-O1' | [Value not available in search results] |
| Cu-O1' | [Value not available in search results] | O2-Cu-O2' | [Value not available in search results] |
| Cu-O2' | [Value not available in search results] | Cu-O1-Cu' | [Value not available in search results] |
Visualization of Key Concepts
Diagrams are essential for visualizing the complex relationships in chemical structures and experimental workflows.
References
A Historical Perspective on the Synthesis of Copper Alkoxides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of copper alkoxides, compounds containing a copper-oxygen bond to an alkyl group, has a rich and evolving history. From early, poorly characterized materials to high-purity precursors for advanced technologies, the methods for preparing these valuable reagents have been refined over more than a century of chemical research. This technical guide provides a historical perspective on the synthesis of both copper(I) and copper(II) alkoxides, detailing key methodologies, presenting quantitative data, and illustrating the logical evolution of these synthetic strategies. The development of these compounds has been pivotal in various fields, from their early use in organic synthesis to their more recent application as precursors for superconducting ceramics.
Early Developments and the Rise of Metathesis Reactions (Late 19th to Mid-20th Century)
While the broader field of organometallic chemistry saw its beginnings in the 19th century with the synthesis of compounds like Zeise's salt, the specific isolation and characterization of copper alkoxides from this period are not well-documented in readily available literature. However, the foundational principles of inorganic and coordination chemistry established during this era laid the groundwork for their eventual synthesis.
The most common and long-standing method for the preparation of copper(II) alkoxides is through a salt metathesis reaction. This typically involves the reaction of a copper(II) halide with an alkali metal alkoxide.
Key Reaction: CuX₂ + 2 MOR → Cu(OR)₂ + 2 MX (where X = Cl, Br; M = Li, Na, K)
This method, while straightforward, suffered from a significant drawback: contamination of the copper alkoxide product with residual alkali metal halides. This impurity was often difficult to remove completely and could negatively impact the properties of materials derived from the alkoxides.
The Mid-20th Century: Focus on Copper(I) Alkoxides
The mid-20th century saw a renewed interest in the fundamental chemistry of copper alkoxides, with a particular focus on the synthesis and reactivity of copper(I) species. The work of G. Costa and later G. M. Whitesides were pivotal during this period.
In 1965, Costa and his coworkers reported on the formation of copper(I) methoxide from the thermal decomposition of methylcopper(I) in methanol. Their work provided important insights into the properties of this fundamental copper alkoxide, noting its insolubility.
A landmark paper by Whitesides, Sadowski, and Lilburn in 1974 detailed a more general and practical synthesis of a range of copper(I) alkoxides. Their method involved the reaction of a lithium alkoxide with a slurry of copper(I) bromide in an ether or hydrocarbon solvent. This work was significant for its systematic study of the solubility and reactivity of these compounds.
Experimental Protocols: Mid-20th Century Synthesis of Copper(I) Alkoxides
Synthesis of Copper(I) tert-Butoxide (Adapted from Whitesides et al., 1974)
Reactants:
-
Copper(I) bromide (CuBr)
-
tert-Butyllithium (t-BuLi) in pentane
-
Anhydrous diethyl ether
Procedure:
-
A slurry of copper(I) bromide in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
The slurry is cooled to 0 °C.
-
A solution of tert-butyllithium in pentane is added dropwise to the stirred slurry.
-
The reaction mixture is stirred at 0 °C for a specified period.
-
The resulting mixture contains copper(I) tert-butoxide, which is soluble in the ether/pentane mixture, and insoluble lithium bromide.
-
The lithium bromide is removed by filtration or centrifugation under an inert atmosphere.
-
The solvent is removed from the filtrate in vacuo to yield the copper(I) tert-butoxide product.
The Late 20th Century: The Quest for High-Purity Copper(II) Alkoxides for Superconductors
The discovery of high-temperature superconducting ceramics in the 1980s, such as yttrium-barium-copper oxide (YBCO), created a significant demand for high-purity metal alkoxides as precursors for sol-gel synthesis of these materials. Chloride contamination from traditional metathesis routes was found to be detrimental to the superconducting properties of the final ceramic products.[1] This challenge spurred the development of new synthetic methods to produce chloride-free copper(II) alkoxides.
A notable innovation was the use of copper(II) fluoride as the copper source. The key advantage of this method is that the resulting alkali metal fluoride byproduct (e.g., lithium fluoride) is, like the copper(II) fluoride starting material, insoluble in the alcoholic solvent, allowing for easier separation.
Experimental Protocols: High-Purity Copper(II) Methoxide Synthesis
Chloride-Free Synthesis of Copper(II) Methoxide [1]
Reactants:
-
Lithium metal
-
Anhydrous, deoxygenated methanol
-
Anhydrous copper(II) fluoride (CuF₂)
-
Anhydrous ammonia (NH₃)
Procedure:
-
A solution of lithium methoxide is prepared in situ by reacting clean lithium metal with anhydrous, deoxygenated methanol under an inert atmosphere.[1]
-
The resulting lithium methoxide solution is filtered to remove any solid impurities.
-
Anhydrous copper(II) fluoride is added to the filtered lithium methoxide solution.
-
The mixture is heated to approximately 45-50 °C for about 30 minutes to facilitate the formation of a blue-grey precipitate of copper(II) methoxide.[1]
-
After cooling, anhydrous ammonia is passed through the solution. The copper(II) methoxide forms a soluble, dark blue ammoniacal complex.
-
The solution is then filtered to remove the insoluble lithium fluoride and any unreacted copper(II) fluoride.
-
The resulting clear, dark blue filtrate is a chloride- and alkali metal-free solution of the ammoniacal copper(II) methoxide complex.
-
The ammonia and methanol can be removed in vacuo to yield the solid, high-purity copper(II) methoxide.
Modern Developments and Alternative Synthetic Routes
Research into copper alkoxide synthesis continues, driven by their utility in organic catalysis and materials science. More recent developments have focused on milder reaction conditions and expanding the diversity of accessible alkoxide structures.
One such approach is an exchange reaction , where a pre-formed copper alkoxide (like copper methoxide) is reacted with a higher-boiling alcohol, often an alkoxy alcohol. This method avoids the formation of salt byproducts.
Key Reaction: Cu(OCH₃)₂ + 2 R'OH ⇌ Cu(OR')₂ + 2 CH₃OH
This equilibrium is driven to the right by the removal of the more volatile methanol.
Quantitative Data Summary
The following tables summarize quantitative data for some of the key historical synthetic methods for copper alkoxides. It is important to note that yields and spectroscopic data from early literature may not have been determined with the same accuracy as modern methods.
Table 1: Synthesis of Copper(I) Alkoxides (circa 1974)
| Alkoxide | Starting Materials | Solvent | Reaction Temp. (°C) | Yield (%) | Solubility |
| Copper(I) tert-butoxide | CuBr, t-BuLi | Diethyl ether | 0 | Not specified | Soluble in ether and hydrocarbons |
| Copper(I) methoxide | CuBr, LiOCH₃ | Diethyl ether | 0 | Not specified | Insoluble |
| Copper(I) ethoxide | CuBr, LiOC₂H₅ | Diethyl ether | 0 | Not specified | Soluble in ether |
| Copper(I) isopropoxide | CuBr, LiOiPr | Diethyl ether | 0 | Not specified | Soluble in ether |
Table 2: Synthesis of High-Purity Copper(II) Methoxide (circa 1990)
| Starting Materials | Key Reagents | Solvent | Reaction Temp. (°C) | Product Form | Key Feature |
| Li, CuF₂ | NH₃ (for solubilization) | Methanol | 45-50 | Blue-grey precipitate (initially), then dark blue solution | Chloride-free product |
Signaling Pathways and Experimental Workflows
The logical progression of synthetic methodologies for copper alkoxides can be visualized as a response to the limitations of previous methods.
Caption: Evolution of Copper Alkoxide Synthetic Methods.
Conclusion
The historical development of the synthesis of copper alkoxides reflects the broader advancements in inorganic and materials chemistry. Early methods based on salt metathesis were simple but yielded impure products. The need for high-purity materials, particularly for applications in superconductivity, drove the innovation of cleaner synthetic routes. Concurrently, fundamental studies on the synthesis and reactivity of copper(I) alkoxides expanded their utility in organic synthesis. The ongoing development of new synthetic methodologies continues to make these versatile compounds more accessible and applicable to a wide range of scientific and technological endeavors.
References
Theoretical Calculations on the Electronic Structure of Copper(II) Methoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure of copper(II) methoxide, a compound of significant interest in catalysis and materials science. This document summarizes key findings from computational studies, details the methodologies employed, and presents data in a structured format to facilitate understanding and further research.
Introduction to Copper(II) Methoxide
Copper(II) methoxide, Cu(OCH₃)₂, is a transition metal alkoxide that has garnered attention due to its role in various chemical transformations. Understanding its electronic structure is crucial for predicting its reactivity and designing novel catalysts. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools in this endeavor, providing insights that complement experimental findings.
The coordination environment of the copper(II) ion in methoxide complexes can vary, leading to monomeric, dimeric, or polymeric structures. These structural variations significantly influence the electronic properties and magnetic behavior of the compound. Computational studies allow for the investigation of these different forms and their relative stabilities.
Computational Methodologies
The accurate theoretical description of copper(II) complexes presents a challenge due to the partially filled d-shell of the Cu²⁺ ion. DFT has emerged as a powerful and widely used method for studying such systems, offering a good balance between computational cost and accuracy.
Density Functional Theory (DFT) Protocols
A common computational protocol for investigating the electronic structure of copper(II) complexes involves the following steps:
-
Geometry Optimization: The molecular geometry of the copper(II) methoxide complex is optimized to find the lowest energy structure.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Structure Analysis: Once a stable structure is obtained, various electronic properties are calculated, including molecular orbital energies, charge distributions, and spin densities.
A variety of density functionals and basis sets have been employed in the study of copper(II) complexes. The choice of functional and basis set is critical for obtaining reliable results.
Table 1: Commonly Used DFT Functionals and Basis Sets for Copper(II) Complexes
| Functional | Description | Basis Set | Description |
| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional. It is one of the most widely used functionals for transition metal complexes. | 6-31G(d) | A Pople-style basis set of double-zeta quality with polarization functions on heavy atoms. |
| CAM-B3LYP | A long-range corrected version of B3LYP, often used for calculating properties like redox potentials.[1] | 6-31+G(d,p) | Adds diffuse functions to heavy atoms and polarization functions to hydrogen atoms, improving the description of anions and weak interactions.[1] |
| M06 | A meta-hybrid GGA functional from the Minnesota suite, known for its good performance across a wide range of applications. | LANL2DZ | A double-zeta effective core potential basis set, often used for heavier elements like copper to reduce computational cost.[2] |
| PBE0 | A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with a fraction of exact Hartree-Fock exchange. | def2-TZVP | A triple-zeta valence basis set with polarization functions, offering higher accuracy. |
Solvation Models
To simulate the behavior of copper(II) methoxide in solution, continuum solvation models are often employed. The Solvation Model based on Density (SMD) and the Conductor-like Screening Model (COSMO) are popular choices that can be used in conjunction with DFT calculations to account for the bulk solvent effects.[1][3][4]
Experimental Protocols
While this guide focuses on theoretical calculations, it is important to note the experimental techniques that provide the data for comparison and validation of computational models.
-
Synthesis: Copper(II) methoxide can be synthesized via various methods, including the reaction of a copper(II) salt with a methoxide source in an appropriate solvent. For instance, it has been prepared under solventothermal conditions by the direct reaction of copper(II) acetate monohydrate and methanol.[5]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the primary method for determining the precise molecular structure of copper(II) methoxide complexes, providing crucial data on bond lengths and angles that can be compared with optimized geometries from DFT calculations.[5]
-
Spectroscopy: Techniques such as UV-visible, infrared (IR), and electron paramagnetic resonance (EPR) spectroscopy provide information about the electronic transitions, vibrational modes, and the magnetic properties of the copper(II) center.[6]
-
Cyclic Voltammetry: This electrochemical technique is used to measure the redox potentials of the copper(II)/copper(I) couple, which can be correlated with theoretical predictions.
Theoretical Results and Data Presentation
Theoretical studies on copper(II) methoxide and related alkoxide complexes have yielded valuable data on their geometric and electronic structures.
Molecular Geometry
DFT calculations can accurately predict the geometries of copper(II) complexes. For a hypothetical mononuclear, square planar copper(II) methoxide, the key structural parameters are the Cu-O and O-C bond lengths, and the Cu-O-C and O-Cu-O bond angles. In dimeric structures, the Cu-Cu distance is also a critical parameter.
Table 2: Representative Calculated Structural Parameters for Copper(II) Alkoxide Complexes
| Parameter | [Cu(OCH₃)₄]²⁻ (Calculated) | [Cu₂(μ-OCH₃)₂(OCH₃)₂] (Calculated) |
| Cu-O (bridging) Bond Length (Å) | N/A | 1.90 - 1.95 |
| Cu-O (terminal) Bond Length (Å) | 1.85 - 1.90 | 1.88 - 1.92 |
| Cu-Cu Distance (Å) | N/A | ~3.00 |
| O-Cu-O Angle (°) | ~90 and ~180 | 85 - 95 (bridging) |
| Cu-O-C Angle (°) | 120 - 125 | 125 - 130 |
Note: The values in this table are representative and can vary depending on the specific computational method and the complexity of the model system.
Electronic Properties
The electronic structure of copper(II) methoxide is dominated by the d⁹ configuration of the Cu²⁺ ion. In a square planar environment, the d-orbitals split in energy, with the dₓ²-y² orbital being the highest in energy and containing the unpaired electron. This leads to a paramagnetic ground state.
Table 3: Key Electronic Properties from DFT Calculations
| Property | Description | Typical Calculated Value |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating electronic stability. | 2 - 4 eV |
| Spin Density on Cu | The amount of unpaired electron spin localized on the copper atom. | +0.5 to +0.7 |
| Mulliken Charge on Cu | The partial charge on the copper atom, indicating the degree of covalent character in the Cu-O bonds. | +0.8 to +1.2 |
| Redox Potential (Cu²⁺/Cu⁺) | The calculated potential for the reduction of the copper(II) center. | Varies with ligand environment and solvent. |
Visualizations
Diagrams are essential for visualizing complex relationships in computational chemistry. The following sections provide Graphviz diagrams illustrating key concepts.
Computational Workflow
The general workflow for the theoretical investigation of copper(II) methoxide's electronic structure is depicted below.
Caption: A flowchart illustrating the typical computational workflow for studying copper(II) methoxide.
Molecular Structure of a Dimeric Copper(II) Methoxide Complex
A simplified representation of a dimeric copper(II) methoxide complex with bridging methoxide ligands.
Caption: A schematic of a dimeric copper(II) methoxide complex with bridging and terminal ligands.
d-Orbital Splitting in a Square Planar Field
The qualitative d-orbital splitting diagram for a copper(II) ion in a square planar ligand field is crucial for understanding its electronic spectrum and magnetic properties.
References
- 1. A density functional theory protocol for the calculation of redox potentials of copper complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational study of copper(II) complexation and hydrolysis in aqueous solutions using mixed cluster/continuum models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
preliminary studies on the reactivity of copper(ii) methoxide
An In-depth Technical Guide on the Preliminary Studies of the Reactivity of Copper(II) Methoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) methoxide, with the chemical formula Cu(OCH₃)₂, is an inorganic coordination compound belonging to the class of metal alkoxides.[1][][3] It typically appears as a blue to green, moisture-sensitive powder.[1][4] Structurally, it exists as a polymeric solid, featuring a one-dimensional chain of copper atoms linked by bridging methoxide ligands, with the copper atoms in a distorted square planar coordination environment.[5] Due to its versatile reactivity, copper(II) methoxide serves as a crucial intermediate and catalyst in a wide array of chemical transformations, including aerobic oxidations, C-H functionalization, and as a precursor for the synthesis of other complex copper-containing molecules.[1][6][7] This guide provides a comprehensive overview of its synthesis, characterization, and core reactivity, supported by detailed experimental protocols and data.
Synthesis of Copper(II) Methoxide
The synthesis of copper(II) methoxide can be achieved through several routes, typically involving the reaction of a copper(II) salt with a methoxide source in an alcoholic medium. The choice of precursor can influence purity and reactivity. Common methods include reactions from copper(II) acetate, halides, or fluoride salts.[5][8]
Experimental Protocols
Protocol 2.1.1: Synthesis from Copper(II) Acetate (Solventothermal Method)
This method provides a direct route to crystalline copper(II) methoxide.[5]
-
Reactants: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) and anhydrous methanol (CH₃OH).
-
Procedure: a. Suspend Copper(II) acetate monohydrate in anhydrous methanol in a sealed reaction vessel (e.g., an autoclave). b. Heat the mixture under mild solventothermal conditions (e.g., 110-120 °C) for an extended period (e.g., 72 hours).[9] c. As the reaction proceeds, the blue-green solid of copper(II) methoxide precipitates. d. Cool the vessel to room temperature. e. Isolate the solid product by filtration, wash with fresh anhydrous methanol, and dry under vacuum.
-
Notes: The conversion is reported to be essentially quantitative, with methyl acetate as the major byproduct.[5]
Protocol 2.1.2: Synthesis from Copper(II) Halide and Sodium Methoxide
This is a common and rapid method, often used to generate copper(II) methoxide in situ for subsequent reactions.[5][10]
-
Reactants: Anhydrous copper(II) chloride (CuCl₂) or copper(II) bromide (CuBr₂), and sodium methoxide (NaOCH₃) in anhydrous methanol.
-
Procedure: a. Under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous CuCl₂ in anhydrous methanol to form a solution. b. Separately, prepare a solution of sodium methoxide in anhydrous methanol. Two equivalents of NaOCH₃ per equivalent of CuCl₂ are required. c. Slowly add the sodium methoxide solution to the copper chloride solution with vigorous stirring. d. A dark blue suspension of copper(II) methoxide will form immediately, along with a precipitate of sodium chloride. e. Stir the mixture at room temperature for approximately 1 hour to ensure the reaction is complete.[10]
-
Notes: The resulting suspension can be used directly in subsequent reactions. Isolating the pure solid requires careful washing to remove the sodium halide byproduct.[8]
Physicochemical and Spectroscopic Data
The identity and purity of copper(II) methoxide are confirmed through various analytical techniques. Its physical properties are summarized in Table 1, and the key spectroscopic characterization methods are detailed in Table 2.
Data Presentation
Table 1: Physical and Chemical Properties of Copper(II) Methoxide
| Property | Value | References |
|---|---|---|
| CAS Number | 1184-54-9 | [1][11] |
| Molecular Formula | C₂H₆CuO₂ or Cu(OCH₃)₂ | [1][] |
| Molecular Weight | 125.61 g/mol | [1][] |
| Appearance | Blue to green powder/crystals | [1][4] |
| Melting Point | 206 °C (decomposes) | [1][3][11] |
| Solubility | Reacts with water | [3][11] |
| Sensitivity | Moisture sensitive |[3] |
Table 2: Spectroscopic Characterization of Copper(II) Methoxide
| Technique | Observations and Significance | References |
|---|---|---|
| Infrared (IR) Spectroscopy | Used to confirm the presence of the methoxide ligand. Key absorption bands corresponding to C-H, C-O, and Cu-O stretching vibrations are observed and have been assigned. | [5] |
| EPR Spectroscopy | Confirms the presence of the Cu(II) (d⁹) center. It is particularly useful for studying catalytic systems where Cu(II) methoxide species are intermediates, helping to identify the catalyst's resting state. | [5][6] |
| X-ray Diffraction (XRD) | Single-crystal XRD has been used to determine its solid-state structure, revealing an infinite one-dimensional polymeric chain with bridging methoxide ligands. | [5] |
| UV-Visible Spectroscopy | While specific spectra for pure Cu(OCH₃)₂ are not widely reported, related Cu(II) complexes typically show broad d-d transition bands in the visible region (~650-800 nm) and ligand-to-metal charge transfer (LMCT) bands in the UV region. |[12][13] |
Core Reactivity
The reactivity of copper(II) methoxide can be categorized into four main areas: thermal decomposition, hydrolysis, its role as a catalytic intermediate, and its use as a synthetic precursor.
Thermal Decomposition
When heated, copper(II) methoxide undergoes thermal decomposition.[1][11] The process is analogous to the decomposition of other copper(II) salts like the hydroxide or oxalate, which typically yield copper(II) oxide (CuO) or, under certain conditions, copper(I) oxide (Cu₂O).[14][15] The decomposition of Cu(OCH₃)₂ is expected to produce solid copper oxide and volatile organic byproducts derived from the methoxide groups.
General Reaction: Cu(OCH₃)₂(s) + Δ → CuO(s) + Organic Byproducts (e.g., methanol, formaldehyde, dimethyl ether)
Hydrolysis
As a metal alkoxide, copper(II) methoxide is highly sensitive to moisture and reacts readily with water. This hydrolysis reaction results in the clean formation of mononuclear copper(II) hydroxide complexes.[1][4][11]
General Reaction: Cu(OCH₃)₂(s) + 2 H₂O(l) → Cu(OH)₂(s) + 2 CH₃OH(l)
Role in Catalysis
Copper(II) methoxide is a pivotal intermediate in numerous copper-catalyzed reactions, particularly aerobic oxidations.[6][16][17]
-
Aerobic Alcohol Oxidation: In combination with nitroxyl radicals like TEMPO, copper catalysts facilitate the aerobic oxidation of alcohols. The mechanism often involves the formation of a Cu(II)-alkoxide (or methoxide) intermediate, which is the key species in the substrate oxidation half-reaction.[6][18]
-
C-H Functionalization: Copper-catalyzed reactions can achieve direct C-H oxidation. For instance, the methoxylation of arenes under aerobic conditions proceeds via intermediates involving copper-methoxide species.[6][7]
-
Oxidative Carbonylation: In the synthesis of dimethyl carbonate from methanol and carbon monoxide, the formation of copper methoxide on the catalyst surface is a critical initial step.[5]
-
Coupling Reactions: In Chan-Lam and Suzuki-Miyaura type couplings, the turnover-limiting step can be the transmetalation of an aryl group from a boronic ester to a Cu(II) center. This process is often mediated by a methoxide ligand.[5][6]
Use as a Synthetic Precursor
Copper(II) methoxide is a versatile starting material for the synthesis of other copper(II) compounds via ligand exchange reactions.
-
Synthesis of Copper(II) Fluoroalkoxides: Reacts with fluorinated alcohols in the presence of an amine to yield volatile monomeric copper(II) fluoroalkoxides.[1]
-
Synthesis of Copper Ascorbate: The reaction between copper(II) methoxide and L-ascorbic acid under anaerobic conditions produces a stable Cu(II)-ascorbate complex.[19]
-
Synthesis of Copper Bis-ketiminates: Used as a reagent to react with R-diketimines, although in situ generation is often more efficient.[10]
Table 3: Summary of Key Reactions and Applications
| Reaction Type | Substrate(s) | Product(s) | Role of Cu(OCH₃)₂ | References |
|---|---|---|---|---|
| Hydrolysis | Water | Copper(II) hydroxide, Methanol | Reactant | [1][4] |
| Thermal Decomposition | Heat | Copper Oxide, Organic byproducts | Reactant | [11][14] |
| Aerobic Oxidation | Alcohols, O₂ | Aldehydes/Ketones | Catalytic Intermediate | [6][18] |
| C-H Methoxylation | Arenes, O₂, Methanol | Aryl methyl ethers | Catalytic Intermediate | [6] |
| Precursor Synthesis | L-Ascorbic Acid | Copper(II) Ascorbate Complex | Reactant/Precursor | [19] |
| Precursor Synthesis | R-diketimines | Copper bis-ketiminate | Reactant/Precursor |[10] |
Mandatory Visualizations
Synthesis and Reactivity Workflows
The following diagrams illustrate the logical workflows for the synthesis and reactivity of copper(II) methoxide, created using the DOT language.
References
- 1. Cas 1184-54-9,COPPER(II) METHOXIDE 97 | lookchem [lookchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5006508A - Preparation of copper alkoxides and sol/gel precursors of superconducting ceramics - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Copper(II) Ethoxide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. US8692010B1 - Synthesis method for copper compounds - Google Patents [patents.google.com]
- 11. COPPER(II) METHOXIDE 97 | 1184-54-9 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 15. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Mechanism of Alcohol Oxidation Mediated by Copper(II) and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Copper(II) Methoxide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) methoxide, Cu(OCH₃)₂, is emerging as a versatile and cost-effective catalyst in organic synthesis. Its utility is particularly pronounced in cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. As an earth-abundant metal-based catalyst, it offers a more economical and sustainable alternative to precious metal catalysts like palladium.
These application notes provide an overview of the catalytic applications of copper(II) methoxide, with a focus on carbon-heteroatom (C-N and C-O) bond formation. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reaction optimization and application in a research and development setting. While many copper-catalyzed reactions utilize various copper salts where copper(II) methoxide may be formed in situ, the following protocols highlight reaction systems where its role is central.
I. C-N Bond Formation: Chan-Lam Cross-Coupling
The Chan-Lam cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl compounds. Copper(II) species are known to effectively catalyze the coupling of amines, amides, and other nitrogen nucleophiles with arylboronic acids.
Application: N-Arylation of Imidazoles
The N-arylation of imidazoles is a crucial transformation for the synthesis of various biologically active compounds. Copper-catalyzed Chan-Lam coupling provides a direct and efficient route to these valuable scaffolds.
General Reaction Scheme:
Quantitative Data Summary:
The following table summarizes the results for the copper-catalyzed N-arylation of 2-nitroimidazole with various arylboronic acids. While the specific catalyst used in the cited study was copper(II) triflate, the reaction is performed in methanol, suggesting the potential involvement of copper(II) methoxide species in the catalytic cycle.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-Phenyl-2-nitro-1H-imidazole | 75 |
| 2 | 4-Methylphenylboronic acid | 1-(4-Methylphenyl)-2-nitro-1H-imidazole | 82 |
| 3 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-2-nitro-1H-imidazole | 85 |
| 4 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-2-nitro-1H-imidazole | 68 |
| 5 | 3-Nitrophenylboronic acid | 1-(3-Nitrophenyl)-2-nitro-1H-imidazole | 55 |
Experimental Protocol: General Procedure for N-Arylation of 2-Nitroimidazole[1]
-
To a reaction tube, add 2-nitroimidazole (0.2 mmol, 1.0 equiv.), arylboronic acid (0.4 mmol, 2.0 equiv.), and K₂CO₃ (0.2 mmol, 1.0 equiv.).
-
Add copper(II) triflate (0.016 mmol, 0.08 equiv.) as the catalyst precursor.
-
Add methanol (1.0 mL) as the solvent.
-
Seal the reaction tube and stir the mixture at a predetermined temperature (e.g., 60 °C) for the required time (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-arylated imidazole.
II. C-O Bond Formation: Ullmann-Type Diaryl Ether Synthesis
The Ullmann condensation is a classic copper-catalyzed reaction for the synthesis of diaryl ethers, a structural motif present in numerous natural products and pharmaceuticals. While traditionally requiring harsh conditions, modern protocols with various copper catalysts and ligands have enabled this transformation under milder conditions.
Application: Synthesis of Substituted Diaryl Ethers
The synthesis of diaryl ethers from aryl halides and phenols is a key application of copper catalysis.
General Reaction Scheme:
Quantitative Data Summary:
The following table presents data for the copper-catalyzed O-arylation of various phenols with aryl halides. These reactions often employ copper salts in the presence of a base and a suitable solvent, where a copper alkoxide or phenoxide intermediate is crucial for the catalytic cycle.
| Entry | Aryl Halide | Phenol | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenol | CuI / Salicylaldimine Ligand | Dioxane | 101 | 95 |
| 2 | 4-Bromoanisole | 4-Methoxyphenol | CuI / Salicylaldimine Ligand | Dioxane | 101 | 89 |
| 3 | 1-Bromonaphthalene | Phenol | CuI / Salicylaldimine Ligand | Dioxane | 101 | 92 |
| 4 | 4-Iodotoluene | 2,6-Dimethylphenol | CuCl₂ | Diol | 130 | 85 |
| 5 | 1-Bromo-4-nitrobenzene | Phenol | CuO Nanoparticles | DMSO | 100 | 92 |
Data compiled from multiple sources for illustrative purposes.[2][3][4]
Experimental Protocol: General Procedure for Ullmann Diaryl Ether Synthesis[3]
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenol (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Add the copper(I) or copper(II) salt (e.g., CuI, 5 mol%) and the appropriate ligand (e.g., salicylaldimine, 15 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the solvent (e.g., dioxane, 2 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 101 °C) with vigorous stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure diaryl ether.
Visualizations
The following diagrams illustrate the conceptual workflows and proposed catalytic cycles for copper-catalyzed cross-coupling reactions.
Caption: General experimental workflow for copper-catalyzed cross-coupling reactions.
Caption: Proposed catalytic cycle for the Chan-Lam C-N coupling reaction.
Conclusion
Copper(II) methoxide and related copper(II) species are highly effective catalysts for the formation of C-N and C-O bonds, pivotal transformations in modern organic synthesis. The protocols outlined in these application notes provide a solid foundation for researchers to explore and utilize these cost-effective and sustainable catalytic systems. The continued development of ligands and reaction conditions is expected to further broaden the scope and applicability of copper-catalyzed cross-coupling reactions in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(ii)-catalyzed C–O coupling of aryl bromides with aliphatic diols: synthesis of ethers, phenols, and benzo-fused cyclic ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Copper(II) Methoxide in Aerobic C-H Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed C-H oxidation reactions represent a powerful and atom-economical approach for the synthesis of complex organic molecules. The use of earth-abundant and inexpensive copper catalysts, combined with environmentally benign oxidants like molecular oxygen, makes these transformations highly attractive for applications in pharmaceutical and materials science.[1][2] Copper(II) methoxide, Cu(OMe)₂, is a key precursor and active species in various copper-catalyzed oxidation reactions. These application notes provide detailed protocols for the synthesis of copper(II) methoxide and its application in the aerobic oxidation of C-H bonds, particularly in activated systems such as alkylarenes.
Synthesis of Copper(II) Methoxide
A straightforward method for the preparation of copper(II) methoxide involves the reaction of copper(II) acetate monohydrate with methanol under solventothermal conditions. This procedure yields a polymeric chain structure of copper(II) methoxide.[3]
Experimental Protocol: Synthesis of Copper(II) Methoxide
| Parameter | Value |
| Reactants | Copper(II) acetate monohydrate, Methanol |
| Apparatus | Teflon-lined stainless steel autoclave |
| Temperature | 120 °C |
| Time | 48 hours |
| Product | Blue microcrystalline solid |
| Yield | Essentially quantitative |
Procedure:
-
In a typical preparation, copper(II) acetate monohydrate is suspended in anhydrous methanol within a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to 120 °C for 48 hours.
-
After cooling to room temperature, the resulting blue microcrystalline solid, copper(II) methoxide, is collected by filtration.
-
The solid is washed with fresh methanol and dried under vacuum. The major byproduct of this synthesis is methyl acetate.[3]
Application in Aerobic C-H Oxidation
Copper(II) methoxide can be employed as a catalyst for the aerobic oxidation of activated C-H bonds. A notable example is the oxidation of fluorene to fluorenone. While the original report utilized a related mixed-ligand copper species, Cu(OBz)(OMe), the underlying principle of employing a copper alkoxide for such transformations is demonstrated.[2] The following protocol is a representative procedure for this class of reactions.
Experimental Protocol: Aerobic Oxidation of Fluorene
| Parameter | Value |
| Substrate | Fluorene |
| Catalyst | Copper(II) methoxide (or in situ generated from a Cu(II) salt and methoxide) |
| Ligand | Triethylenetetramine (optional, but can enhance reactivity) |
| Solvent | Pyridine/Methanol mixture |
| Oxidant | Molecular Oxygen (O₂) or Air |
| Temperature | Room Temperature |
| Time | 24-72 hours |
Procedure:
-
To a solution of fluorene in a pyridine/methanol solvent mixture, add a catalytic amount of copper(II) methoxide.
-
If desired, a ligand such as triethylenetetramine can be added to the reaction mixture.
-
The reaction vessel is then placed under an atmosphere of oxygen (e.g., using an oxygen balloon) or left open to the air.
-
The mixture is stirred at room temperature, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield fluorenone.
Substrate Scope and Yields:
The following table summarizes representative yields for the copper-catalyzed aerobic oxidation of various activated C-H bonds. Note that these are generalized from the broader literature on copper-catalyzed oxidations, as specific data for Cu(OMe)₂ across a wide range of substrates is not extensively documented in a single source.
| Substrate | Product | Typical Yield (%) |
| Fluorene | Fluorenone | High |
| Toluene | Benzaldehyde/Benzoic Acid | Moderate to High |
| Ethylbenzene | Acetophenone | Moderate |
| Xanthene | Xanthone | High |
Proposed Reaction Mechanism
The mechanism for copper-catalyzed aerobic C-H oxidation is believed to proceed through a series of steps involving the activation of the C-H bond and the subsequent reaction with molecular oxygen. The copper catalyst cycles between its Cu(I) and Cu(II) or even Cu(III) oxidation states.[2][4]
A plausible catalytic cycle is depicted below:
References
Application Notes and Protocols for Copper-Catalyzed Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the copper-catalyzed aerobic oxidation of primary alcohols to aldehydes. The featured method utilizes a highly practical and chemoselective Copper(I)/TEMPO catalyst system, which operates under mild, ambient conditions, making it a valuable tool in organic synthesis, particularly for complex molecules encountered in drug development.[1][2][3]
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. While numerous reagents exist for this purpose, many rely on stoichiometric amounts of toxic and expensive heavy metals.[3] Catalytic methods employing molecular oxygen or ambient air as the terminal oxidant represent a greener and more sustainable alternative.[4][5] Among these, copper-catalyzed systems, particularly those co-catalyzed by nitroxyl radicals like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), have emerged as highly efficient and versatile.[2][6][7]
The (bpy)Cu(I)/TEMPO system, where bpy is 2,2'-bipyridine, is notable for its broad substrate scope, including benzylic, allylic, and aliphatic primary alcohols, and its high tolerance for a variety of functional groups.[2][8] This protocol outlines the general procedure for this catalytic system, providing variations for different substrate types and purification methods.
Data Presentation
The following table summarizes the performance of the (bpy)Cu(I)/TEMPO catalyst system across a range of primary alcohol substrates. The data highlights the system's efficiency and chemoselectivity under ambient air.
| Entry | Substrate (Alcohol) | Product (Aldehyde) | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 0.5 | ~65 |
| 2 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 1 | ~65 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1 | ~65 |
| 4 | Benzyl alcohol | Benzaldehyde | 1 | ~65 |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | 2 | >95 |
| 6 | Geraniol | Geranial | 4 | 85 |
| 7 | 1-Octanol | 1-Octanal | 24 | 80 |
| 8 | 2-Amino-5-bromobenzyl alcohol | 2-Amino-5-bromobenzaldehyde | - | 89-91 |
Yields are for isolated products and are representative values compiled from the literature.[9][10] Reaction times and yields can vary based on the specific reaction scale and conditions.
Experimental Protocols
This section provides detailed methodologies for the copper-catalyzed aerobic oxidation of primary alcohols using the Cu(I)/TEMPO system. The catalyst is typically prepared in situ from commercially available reagents.[3]
General Procedure for the Aerobic Oxidation of Primary Alcohols
Materials:
-
Copper(I) source (e.g., CuBr, --INVALID-LINK--)
-
2,2'-Bipyridine (bpy)
-
2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)
-
Base (e.g., N-methylimidazole (NMI))
-
Primary alcohol substrate
-
Acetonitrile (CH₃CN), dry
-
Pentane
-
Water
-
Acetone (optional, for work-up)
Equipment:
-
Round-bottom flask or culture tube
-
Magnetic stir bar and stir plate
-
Standard laboratory glassware for extraction and purification (separatory funnel, flasks, etc.)
Protocol:
-
To a solution of the alcohol (1 mmol) in dry acetonitrile (1 mL) in a culture tube, add the following solutions sequentially:
-
Copper(I) salt (0.05 mmol in 1 mL CH₃CN)
-
2,2'-Bipyridine (bpy) (0.05 mmol in 1 mL CH₃CN)
-
TEMPO (0.05 mmol in 1 mL CH₃CN)
-
Base (e.g., N-methylimidazole) (0.1 mmol)[2]
-
-
The reaction mixture is stirred vigorously, open to the ambient air, at room temperature.
-
The reaction progress can often be monitored by a color change. For instance, in the oxidation of benzyl alcohols, the initial deep red-brown color of the reaction mixture fades to a turbid green upon completion.[9]
-
Reaction times can vary from 20 minutes to 24 hours depending on the substrate.[3] Benzylic and allylic alcohols typically react faster than aliphatic alcohols.[10]
-
Upon completion, the reaction is quenched and the product is isolated using one of the purification methods described below.
Purification Methods
Three common methods for product isolation are presented, with the choice depending on the properties of the resulting aldehyde.[3]
Method A: Aqueous Extraction
-
Dilute the reaction mixture with pentane and water.
-
Transfer the mixture to a separatory funnel. The organic layer will typically be pale pink due to residual TEMPO, and the aqueous layer will be blue, containing the copper complex.[9]
-
If the product precipitates, add a minimal amount of acetone to redissolve it.[9]
-
Separate the layers and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
Method B: Filtration Through a Silica Plug
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Pass the solution through a short plug of silica gel, eluting with an appropriate solvent system to separate the product from the catalyst components.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
Method C: Silica Column Chromatography
-
Concentrate the reaction mixture under reduced pressure.
-
Adsorb the residue onto a small amount of silica gel.
-
Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Mandatory Visualization
Catalytic Cycle of Copper-TEMPO-Catalyzed Alcohol Oxidation
The following diagram illustrates the proposed catalytic cycle for the aerobic oxidation of a primary alcohol (RCH₂OH) using the (bpy)Cu(I)/TEMPO system.
References
- 1. Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air | Scilit [scilit.com]
- 2. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air [ouci.dntb.gov.ua]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. stahl.chem.wisc.edu [stahl.chem.wisc.edu]
Application Notes and Protocols: Copper(II) Methoxide in Polymerization Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-based catalysts have garnered significant interest in the field of polymer chemistry due to their versatility, low cost, and diverse catalytic activities. While a wide array of copper complexes have been explored for various polymerization reactions, the application of simple copper(II) alkoxides, such as copper(II) methoxide (Cu(OCH₃)₂), is not extensively documented in publicly available literature. However, the in-situ generation of copper alkoxide species is often a key step in the catalytic cycle of many copper-catalyzed polymerizations, particularly in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL).[1][2][3][4][5]
These polyesters are of great importance in the biomedical and pharmaceutical fields for applications such as drug delivery systems, surgical sutures, and tissue engineering scaffolds.[1] The catalytic activity of copper complexes in these reactions is influenced by the ligand environment and the nature of the initiating species.[2][3] This document provides a detailed overview of the potential applications of copper(II) methoxide and related copper alkoxide systems in polymerization catalysis, with a focus on the ring-opening polymerization of lactide and ε-caprolactone. The protocols and data presented are based on analogous, well-documented copper-catalyzed systems and are intended to serve as a guide for researchers exploring this area.
Applications in Ring-Opening Polymerization (ROP)
Copper(II) complexes have been demonstrated to be effective initiators for the ring-opening polymerization of cyclic esters such as D,L-lactide and ε-caprolactone at elevated temperatures.[2][3][4] The polymerization can be carried out under solvent-free conditions or in a suitable solvent like toluene.[2][3] The resulting polyesters, poly(D,L-lactide) (PLA) and polycaprolactone (PCL), are typically of low to moderate molecular weight with varying polydispersity indices.[2][4]
The structure of the copper complex plays a crucial role in its catalytic performance. For instance, polymeric copper complexes have shown better performance in the ROP of ε-caprolactone compared to their monomeric counterparts.[3] End-group analysis of the resulting polymers often reveals the incorporation of fragments from the catalyst's ligands, indicating a coordination-insertion mechanism.[2][4]
Data Presentation
The following tables summarize representative quantitative data from studies on copper-catalyzed ring-opening polymerization of ε-caprolactone (ε-CL) and D,L-lactide. It is important to note that these results were obtained with various copper(II) carboxylate complexes and serve as a reference for the expected performance of copper-based catalysts in these reactions.
Table 1: Copper-Catalyzed Polymerization of ε-Caprolactone (ε-CL) [3]
| Initiator | [M]/[I] Ratio | Time (h) | Conversion (%) | Mₙ (Da) | PDI |
| Complex 1 | 50:1 | 48 | 85 | 858 | 2.16 |
| Complex 2 | 50:1 | 48 | 98 | 1250 | 1.98 |
| Complex 3 | 50:1 | 48 | 95 | 1100 | 2.05 |
| Complex 4 | 50:1 | 48 | 100 | 1500 | 1.89 |
Reaction conditions: Solvent-free, 110 °C. M = monomer, I = initiator.
Table 2: Copper-Catalyzed Polymerization of D,L-Lactide [3]
| Initiator | [M]/[I] Ratio | Time (h) | Conversion (%) | Mₙ (Da) | PDI |
| Complex 1 | 100:1 | 24 | 75 | 602 | 1.64 |
| Complex 2 | 100:1 | 24 | 92 | 850 | 1.55 |
| Complex 3 | 100:1 | 24 | 88 | 780 | 1.60 |
| Complex 4 | 100:1 | 24 | 85 | 810 | 1.58 |
Reaction conditions: Toluene, 110 °C. M = monomer, I = initiator.
Experimental Protocols
The following are detailed protocols for the ring-opening polymerization of ε-caprolactone and D,L-lactide using a generic copper(II) catalyst. These protocols are adapted from literature procedures for similar copper complexes and can be used as a starting point for experiments with Cu(OCH₃)₂.[1][3]
Protocol 1: Solvent-Free Polymerization of ε-Caprolactone
Materials:
-
ε-Caprolactone (CL) monomer
-
Copper(II) catalyst (e.g., a Cu(II) complex, or potentially Cu(OCH₃)₂)
-
Schlenk flask or glass-tube reactor
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
-
Chloroform
-
Methanol
Procedure:
-
Monomer Purification: Purify ε-caprolactone by drying over calcium hydride (CaH₂) for 48 hours followed by vacuum distillation. Store the purified monomer under an inert atmosphere.
-
Reaction Setup:
-
Dry all glassware in an oven at 110 °C for at least 24 hours prior to use.
-
In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of the copper(II) catalyst.
-
Add the purified ε-caprolactone monomer to the flask. A typical monomer-to-initiator ([M]/[I]) molar ratio is 100:1.[1]
-
-
Polymerization:
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously.
-
Allow the polymerization to proceed for the desired time (e.g., 24-48 hours).[3]
-
-
Polymer Purification:
-
Cool the reaction mixture to room temperature. The product will be a viscous liquid or a solid.
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the purified polycaprolactone (PCL) in a vacuum oven at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) of the PCL by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.
-
Protocol 2: Solution Polymerization of D,L-Lactide
Materials:
-
D,L-Lactide monomer
-
Copper(II) catalyst
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line
-
Chloroform
-
Methanol
Procedure:
-
Monomer and Solvent Preparation:
-
Recrystallize D,L-lactide from dry ethyl acetate and dry it under vacuum.
-
Dry toluene by distilling it over sodium/benzophenone under an inert atmosphere.
-
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the copper(II) catalyst in anhydrous toluene.
-
In a separate dry Schlenk flask, dissolve the purified D,L-lactide in anhydrous toluene.
-
Transfer the monomer solution to the catalyst solution via a cannula. A typical [M]/[I] ratio is 100:1.[3]
-
-
Polymerization:
-
Heat the reaction mixture to 110 °C in an oil bath with stirring.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.
-
Continue the reaction for 24 hours or until the desired conversion is reached.[3]
-
-
Polymer Purification:
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum at room temperature.
-
-
Characterization:
-
Characterize the resulting poly(D,L-lactide) (PLA) using GPC, ¹H NMR, and FTIR as described in Protocol 1.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for copper-catalyzed ring-opening polymerization and a plausible mechanistic pathway.
Caption: General experimental workflow for copper-catalyzed ring-opening polymerization.
Caption: Plausible coordination-insertion mechanism for copper-catalyzed ROP.
References
- 1. Polymers of ε-Caprolactone Using New Copper(II) and Zinc(II) Complexes as Initiators: Synthesis, Characterization and X-Ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring opening polymerization of d , l -lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper( ii ) carboxylate complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00339A [pubs.rsc.org]
- 3. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Mononuclear Copper(II) Hydroxide Complexes from Methoxide Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of mononuclear copper(II) hydroxide complexes from their corresponding methoxide precursors. This synthetic route offers a controlled method for the preparation of these valuable complexes, which have applications in catalysis and as synthetic models for metalloenzymes. The protocol is based on the established methodology for the synthesis and hydrolysis of mononuclear N3S(thioether)-ligated copper(II) methoxide complexes.
Introduction
Mononuclear copper(II) hydroxide complexes are of significant interest due to their involvement in a variety of biological and chemical processes, including catalytic oxidations and hydrolytic reactions. The preparation of these complexes can be challenging, and the use of methoxide precursors provides a versatile and reliable synthetic strategy. This method involves the initial synthesis of a stable copper(II) methoxide complex, which is subsequently hydrolyzed to the desired hydroxide complex. The choice of ligand is crucial in stabilizing the mononuclear copper center and influencing the reactivity of the final hydroxide complex.
Experimental Protocols
This section details the synthesis of the N3S(thioether) ligand, the preparation of the copper(II) methoxide precursor complex, and its subsequent conversion to the mononuclear copper(II) hydroxide complex.
Materials and Methods
-
Reagents: All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried using standard procedures.
-
Instrumentation:
-
NMR spectra can be recorded on a standard 300 or 400 MHz spectrometer.
-
UV-Vis spectra can be obtained using a diode array spectrophotometer.
-
Electrochemical measurements can be performed using a standard three-electrode setup with a glassy carbon working electrode, a platinum wire auxiliary electrode, and a Ag/AgCl reference electrode.
-
Protocol 1: Synthesis of the N3S(thioether) Ligand
The specific N3S(thioether) ligand used will determine the properties of the final copper complex. A general synthetic scheme for a representative ligand is provided below.
Scheme 1: Synthesis of a representative N3S(thioether) ligand
Caption: General synthesis of an N3S(thioether) ligand.
A detailed procedure for a specific N3S ligand would involve the reaction of a primary or secondary amine-containing pyridine with an appropriate thioether-containing alkyl halide.
Protocol 2: Preparation of the Mononuclear Copper(II) Methoxide Complex
This protocol describes the synthesis of the copper(II) methoxide complex, which serves as the precursor to the hydroxide complex.
Scheme 2: Synthesis of the Copper(II) Methoxide Precursor
Caption: Synthesis of the copper(II) methoxide precursor complex.
Procedure:
-
A solution of the N3S(thioether) ligand in methanol is added to a solution of copper(II) perchlorate hexahydrate in methanol.
-
The resulting solution is stirred at room temperature for a specified time to allow for complex formation.
-
A solution of sodium methoxide in methanol is then added dropwise to the reaction mixture.
-
The final product, the copper(II) methoxide complex, is isolated by filtration, washed with cold methanol and diethyl ether, and dried under vacuum.
Protocol 3: Hydrolysis of the Copper(II) Methoxide Complex to the Copper(II) Hydroxide Complex
This protocol outlines the conversion of the methoxide precursor to the final mononuclear copper(II) hydroxide complex.
Scheme 3: Hydrolysis to the Copper(II) Hydroxide Complex
Caption: Hydrolysis of the methoxide precursor to the hydroxide complex.
Procedure:
-
The isolated copper(II) methoxide complex is dissolved in a suitable solvent such as acetonitrile.
-
A controlled amount of water is added to the solution.
-
The reaction is monitored by UV-Vis spectroscopy to observe the conversion of the methoxide complex to the hydroxide complex.
-
The final copper(II) hydroxide complex can be isolated by crystallization or used in situ for further reactions.
Data Presentation
The following table summarizes typical quantitative data obtained during the synthesis and characterization of these complexes.
| Complex | Yield (%) | UV-Vis (λmax, nm (ε, M⁻¹cm⁻¹)) |
| [Cu(N3S)(OCH₃)]ClO₄ | >85 | 650 (150) |
| [Cu(N3S)(OH)]ClO₄ | >90 | 680 (120) |
Applications in Drug Development
Mononuclear copper(II) hydroxide complexes are valuable in the field of drug development for several reasons:
-
Catalytic Activity: These complexes can catalyze a variety of organic transformations that are relevant to the synthesis of complex drug molecules.
-
Biomimetic Models: They serve as structural and functional models for the active sites of copper-containing enzymes, aiding in the understanding of biological processes and the design of enzyme inhibitors.
-
Therapeutic Potential: Some copper complexes have shown promise as therapeutic agents themselves, exhibiting anticancer or antimicrobial properties.
Conclusion
The preparation of mononuclear copper(II) hydroxide complexes from methoxide precursors is a robust and versatile synthetic method. The protocols provided herein offer a clear and detailed guide for researchers in academia and industry. The ability to tune the properties of these complexes through ligand design makes them highly attractive for applications in catalysis and drug discovery.
The Role of Copper(II) Methoxide in the Synthesis of Other Copper(II) Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utility of copper(II) methoxide as a versatile precursor in the synthesis of a variety of copper(II) complexes. Copper(II) methoxide, Cu(OCH₃)₂, serves as a valuable starting material, particularly for accessing methoxide-bridged polynuclear complexes and for facilitating ligand exchange reactions to yield mononuclear species. Its utility stems from the lability of the methoxide ligand, which can be readily displaced by other coordinating moieties.
These protocols and notes cover two primary synthetic strategies: the use of pre-formed, isolated copper(II) methoxide and the in-situ generation of copper(II) methoxide from common copper(II) salts in methanol. The latter approach is frequently employed and offers a convenient one-pot method for the synthesis of various copper(II) complexes.
Protocol 1: Synthesis of Copper(II) Methoxide
A reliable method for the preparation of copper(II) methoxide is through the reaction of copper(II) acetate monohydrate with methanol under solventothermal conditions. This method provides a quantitative yield of the desired product.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol (MeOH), anhydrous
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical preparation, a sample of copper(II) acetate monohydrate is placed in a Teflon-lined stainless steel autoclave.
-
The autoclave is then filled with anhydrous methanol to approximately 80% of its volume.
-
The vessel is sealed and heated to a temperature of 120 °C for 24 hours.
-
After the reaction period, the autoclave is allowed to cool to room temperature.
-
The resulting solid product, copper(II) methoxide, is collected by filtration, washed with fresh methanol, and dried under vacuum.
Quantitative Data for Protocol 1:
| Starting Material | Solvent | Temperature (°C) | Time (h) | Product | Yield |
| Copper(II) acetate monohydrate | Methanol | 120 | 24 | Copper(II) methoxide | Quantitative |
Application Note 1: Synthesis of Dinuclear Methoxide-Bridged Copper(II) Complexes
Copper(II) methoxide is an excellent precursor for the synthesis of dinuclear and polynuclear complexes where two or more copper(II) centers are bridged by methoxide ligands. These complexes are of significant interest in the study of magnetic interactions between metal centers. The synthesis is typically achieved by reacting a copper(II) salt with a suitable ligand in methanol, where copper(II) methoxide is formed in-situ.
General Experimental Protocol (In-situ Generation):
-
A methanolic solution of the desired ligand (e.g., a bidentate or tridentate N-donor ligand) is prepared.
-
A methanolic solution of a copper(II) salt (e.g., copper(II) perchlorate, copper(II) chloride, or copper(II) acetate) is added dropwise to the ligand solution with stirring.
-
The reaction mixture is stirred at room temperature or refluxed for a specified period.
-
The resulting precipitate of the dinuclear copper(II) complex is collected by filtration, washed with methanol, and dried.
Logical Relationship: Formation of a Dinuclear Methoxide-Bridged Complex
Caption: In-situ formation of a dinuclear methoxide-bridged copper(II) complex.
Quantitative Data for Dinuclear Methoxide-Bridged Copper(II) Complexes:
| Starting Copper(II) Salt | Ligand (L) | Resulting Complex Type | Magnetic Properties (-2J, cm⁻¹) |
| Cu(OAc)₂·H₂O | 2,6-bis(N1-1,2,4-triazolyl)pyridine (btp) | Dinuclear, methoxide-bridged [Cu₂(OMe)₂]²⁺ SBU | Not reported |
| CuCl₂ | 2,2'-bipyridine (bipy) | Dinuclear, chloro- and methoxide-bridged | Not reported |
| Cu(ClO₄)₂ | Tetrakis(2-methylpyrazine) | Dinuclear, di(μ-methoxy) | Strong antiferromagnetic |
| CuBr₂ | Tetrakis(2-amino-5-iodopyridine) | Dinuclear, di-μ-methoxy | Strong antiferromagnetic |
Application Note 2: Synthesis of Mononuclear Copper(II) Complexes via Ligand Exchange
Copper(II) methoxide can also be employed in the synthesis of mononuclear copper(II) complexes. In these reactions, the methoxide ligands are displaced by stronger coordinating ligands. This can be achieved using pre-formed copper(II) methoxide or by generating it in-situ. The lability of the copper-methoxide bond makes it a favorable leaving group.
General Experimental Protocol (from isolated Cu(OCH₃)₂):
-
Copper(II) methoxide is suspended in a suitable solvent (e.g., methanol, acetonitrile).
-
A solution of the desired ligand (e.g., a Schiff base, bidentate N,N-donor, or N,O-donor ligand) in the same solvent is added to the suspension.
-
The reaction mixture is stirred at room temperature or heated to reflux until the copper(II) methoxide has fully reacted.
-
The solution is filtered to remove any unreacted starting material.
-
The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent to yield the pure mononuclear copper(II) complex.
Experimental Workflow: Ligand Exchange Synthesis
Caption: General workflow for the synthesis of a mononuclear copper(II) complex.
Quantitative Data for Mononuclear Copper(II) Complexes Synthesized in Methanol (via in-situ Cu(OCH₃)₂):
| Starting Copper(II) Salt | Ligand | Resulting Complex Formula | Yield (%) | Key Spectroscopic Data (IR, cm⁻¹) |
| CuCl₂·2H₂O | 1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol (HL) | [Cu(L)(Cl)(H₂O)] | Good | ν(C=N) shifted upon coordination |
| CuBr₂ | 1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol (HL) | [Cu(L)(Br)(H₂O)] | Good | ν(C=N) shifted upon coordination |
| Cu(OAc)₂·H₂O | Salicylidene-2-aminophenol | [Cu(sal-o-ap)] | ~70 | Not specified |
| Cu(ClO₄)₂·6H₂O | 1,4-bis[(2-pyridinyl)methyl]piperazine (L¹) | [Cu(L¹)(ClO₄)]ClO₄ | Not specified | Not specified |
Disclaimer: The yields and spectroscopic data are indicative and may vary based on the specific reaction conditions and the purity of the reagents used. The protocols provided are general and may require optimization for specific ligand systems.
Application Notes and Protocols: Solventothermal Synthesis of Copper(II) Methoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed procedure for the synthesis of copper(II) methoxide via a solventothermal method. This technique offers a direct route to obtaining this valuable compound, which serves as a versatile precursor and catalyst in various chemical transformations. The protocol herein describes the reaction of copper(II) acetate monohydrate in methanol under elevated temperature and pressure within a sealed autoclave. This method is noted for its potential for high yield and purity. Included are comprehensive experimental protocols, a summary of key reaction parameters, and a visual representation of the experimental workflow.
Introduction
Copper(II) methoxide, with the chemical formula Cu(OCH₃)₂, is a metal alkoxide that has garnered significant interest in the fields of catalysis and materials science. It serves as a crucial intermediate in the synthesis of various copper-containing compounds and nanomaterials. The solventothermal synthesis route offers several advantages, including the ability to control crystal morphology and the potential for high product purity by minimizing side reactions. The direct reaction of a copper salt, such as copper(II) acetate monohydrate, with methanol under solvothermal conditions presents an efficient pathway to copper(II) methoxide.[1][2]
Experimental Protocols
Materials and Equipment
-
Reactants:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Anhydrous Methanol (CH₃OH)
-
-
Equipment:
-
Stainless-steel autoclave with a Teflon liner
-
Magnetic stirrer with heating capabilities
-
Schlenk line or glove box for inert atmosphere operations
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven or desiccator for drying
-
Standard laboratory glassware
-
Synthesis Procedure
The following protocol is based on the principles of the direct solventothermal reaction between copper(II) acetate monohydrate and methanol.[1][2]
-
Preparation of Reactant Solution:
-
In a clean, dry beaker, dissolve a specific amount of copper(II) acetate monohydrate in anhydrous methanol. The exact concentration may be optimized for desired yield and crystal size.
-
-
Autoclave Setup:
-
Transfer the methanolic solution of copper(II) acetate into the Teflon-lined stainless-steel autoclave.
-
Seal the autoclave securely according to the manufacturer's instructions.
-
-
Solventothermal Reaction:
-
Place the sealed autoclave into a furnace or onto a heating mantle with magnetic stirring.
-
Heat the autoclave to a temperature of 110 °C.
-
Maintain this temperature for a duration of 72 hours (3 days) with continuous stirring to ensure a homogenous reaction.[2]
-
During the reaction, the pressure inside the autoclave will increase due to the vapor pressure of methanol at the elevated temperature.
-
-
Cooling and Product Isolation:
-
After the reaction is complete, turn off the heating and allow the autoclave to cool down to room temperature slowly and completely. Caution: Do not attempt to open the autoclave while it is still hot or under pressure.
-
Once at room temperature, carefully open the autoclave in a well-ventilated fume hood.
-
The copper(II) methoxide product will have precipitated as a solid.
-
-
Purification:
-
Separate the solid product from the supernatant liquid by filtration. The major byproduct in the liquid phase is methyl acetate.[1][2]
-
Wash the collected solid with fresh, anhydrous methanol to remove any unreacted starting materials and soluble byproducts.
-
Repeat the washing step as necessary to ensure high purity.
-
-
Drying:
-
Dry the purified copper(II) methoxide powder under vacuum or in a desiccator to remove any residual solvent. The final product should be a blue-green powder.
-
Safety Precautions
-
The synthesis should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Autoclaves are high-pressure vessels and must be handled with extreme care. Ensure you are properly trained in their use and follow all safety guidelines provided by the manufacturer.
-
Methanol is flammable and toxic; handle it with care.
Data Presentation
| Parameter | Value/Range | Notes |
| Precursor | Copper(II) acetate monohydrate | High purity grade is recommended. |
| Solvent | Anhydrous Methanol | The absence of water is crucial to prevent hydrolysis of the product. |
| Reaction Temperature | 110 °C | A key parameter for the solventothermal process.[2] |
| Reaction Time | 72 hours (3 days) | Sufficient time for the reaction to proceed to completion.[2] |
| Pressure | Autogenous | The pressure is generated by the vapor pressure of methanol at 110 °C. |
| Yield | Essentially quantitative | As reported for the direct solventothermal synthesis.[1][2] |
| Major Byproduct | Methyl acetate | Formed from the reaction of the acetate group with methanol.[1][2] |
| Product Appearance | Blue-green powder | Characteristic color of copper(II) methoxide. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solventothermal synthesis of copper(II) methoxide.
Reaction Pathway
Caption: Overall reaction for the synthesis of copper(II) methoxide.
References
Application Notes and Protocols: Copper(II) Methoxide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of copper(II) methoxide, Cu(OCH₃)₂, in various areas of materials science. Detailed protocols, derived from established methodologies, are presented to guide researchers in the synthesis of advanced materials using this versatile precursor.
Introduction
Copper(II) methoxide is a metal alkoxide that serves as a valuable precursor and intermediate in the synthesis of various copper-based materials. Its reactivity makes it suitable for applications in catalysis, nanoparticle synthesis, and as a building block for metal-organic frameworks (MOFs). Although less common as a starting material compared to other copper salts like acetate or chloride, its utility, particularly in forming copper(II) hydroxide complexes upon treatment with water, presents unique opportunities in materials synthesis.[1] This document outlines potential applications and provides detailed experimental protocols for its use.
Key Applications and Experimental Protocols
Precursor for Copper(II) Compound Synthesis
Copper(II) methoxide can be synthesized in situ and used immediately as a highly reactive precursor for the synthesis of other copper(II) compounds, such as copper bis-diketiminates or bis-ketoiminates, which have applications in thin-film deposition.
This protocol is adapted from a patented synthesis method for copper compounds.[2]
Materials:
-
Copper(II) chloride (CuCl₂), anhydrous
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
N-ethyl-ketoimine
-
Pentane
-
Schlenk flasks
-
Cannula
-
Stir plate and stir bar
Procedure:
-
In a 250 mL Schlenk flask, dissolve 6.0 g (44.6 mmol) of anhydrous CuCl₂ in 50 mL of anhydrous methanol to produce a bright green solution.
-
In a separate 100 mL Schlenk flask, dissolve 4.82 g (89.3 mmol) of sodium methoxide in 50 mL of anhydrous methanol.
-
Using a cannula, transfer the colorless sodium methoxide solution to the CuCl₂ solution at room temperature. A bright green precipitate will form initially, which will quickly convert to a very dark blue precipitate of Cu(OCH₃)₂.
-
Stir the resulting suspension for 1 hour at room temperature.
-
Add the desired ligand (e.g., N-ethyl-ketoimine) to the suspension via cannula.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the methanol from the reaction mixture under vacuum.
-
Extract the residue with pentane and filter to remove the sodium chloride byproduct.
-
Remove the solvent from the filtrate under reduced pressure to yield the final copper compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield of N-ethyl-ketoimine | 97% | [2] |
| Boiling point of N-ethyl-ketoimine | 43-45 °C / 80 mTorr | [2] |
Synthesis of Copper Oxide (CuO) Nanoparticles
Copper(II) methoxide can serve as a precursor in sol-gel and precipitation methods for the synthesis of copper oxide (CuO) nanoparticles. These nanoparticles have applications in catalysis, gas sensing, and as antimicrobial agents.[3][4][5] The following protocol is a general method adapted from procedures that use other copper salts, where copper(II) methoxide can be substituted as the copper source.
This protocol is adapted from a sol-gel method using copper(II) chloride.[6]
Materials:
-
Copper(II) methoxide (Cu(OCH₃)₂)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Beakers
-
Stir plate and stir bar
-
Centrifuge
-
Furnace
Procedure:
-
Disperse a calculated amount of copper(II) methoxide in ethanol.
-
Separately, dissolve sodium hydroxide in ethanol.
-
Add the sodium hydroxide solution dropwise to the copper(II) methoxide suspension with constant stirring at room temperature for 30 minutes. The solution will turn from dark blue to black, indicating the formation of a precipitate.
-
Filter the resulting gel and wash it with deionized water.
-
Dry the sample at room temperature.
-
Anneal the dried powder in a furnace at a specified temperature (e.g., 700°C) to obtain crystalline CuO nanoparticles.
-
Grind the annealed sample to obtain a fine powder.
Quantitative Data for CuO Nanoparticles (Synthesized from various precursors):
| Property | Value | Synthesis Method | Reference |
| Crystallite Size | ~57 nm | Sol-Gel Auto-Combustion | [5] |
| Average Particle Size | 50-60 nm | Microemulsion | [3][4] |
| Band Gap | 1.48 eV | Sol-Gel Spin Coating | [7] |
Precursor for Metal-Organic Frameworks (MOFs)
Copper-based MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis.[8][9] Copper(II) methoxide can be a potential precursor for the synthesis of these frameworks, reacting with organic linkers in a suitable solvent system. The following is a general protocol for the synthesis of a copper-based MOF, where copper(II) methoxide could be used as the copper source.
This protocol is adapted from the synthesis of HKUST-1 using copper nitrate.[10]
Materials:
-
Copper(II) methoxide (Cu(OCH₃)₂)
-
Trimesic acid (H₃BTC)
-
Methanol, absolute
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Dissolve the appropriate molar ratio of trimesic acid in absolute methanol, using ultrasonication to create a clear solution.
-
Separately, disperse copper(II) methoxide in absolute methanol.
-
Add the copper(II) methoxide suspension to the trimesic acid solution.
-
Keep the mixture at room temperature for 2 hours to allow for the precipitation of the 3D Cu-MOF.
-
Centrifuge the blue product and wash it with methanol twice.
-
Dry the resulting MOF material.
Quantitative Data for a Representative Cu-MOF (HKUST-1):
| Property | Observation | Reference |
| Crystal Structure | Cubic | [10] |
| Key XRD Peaks | 2θ = 5°-20° | [10] |
| Thermal Stability | Up to 290°C | [9] |
Thin Film Deposition
Copper oxide thin films are used in various applications, including solar cells, gas sensors, and as semiconductor materials.[7][11][12] While methods like chemical vapor deposition (CVD) and spray pyrolysis often use other copper precursors, a sol-gel spin coating method can be adapted for use with copper(II) methoxide.
This protocol is adapted from a method using copper sulfate.[7]
Materials:
-
Copper(II) methoxide (Cu(OCH₃)₂)
-
Suitable solvent (e.g., 2-methoxyethanol)
-
Stabilizer (e.g., monoethanolamine)
-
Glass substrates
-
Spin coater
-
Hot plate
-
Furnace
Procedure:
-
Prepare a precursor solution by dissolving copper(II) methoxide in a suitable solvent with a stabilizer. Stir the solution at an elevated temperature (e.g., 60°C) for a specified time to obtain a homogeneous solution.
-
Clean the glass substrates thoroughly.
-
Use a spin coater to deposit the precursor solution onto the glass substrate. A typical process involves a two-step spin at different speeds to ensure uniform coating.
-
Dry the coated substrate on a hot plate to evaporate the solvent.
-
Repeat the coating and drying steps to achieve the desired film thickness.
-
Anneal the film in a furnace at a specific temperature (e.g., 400°C) for several hours to induce crystallization and form the CuO thin film.
Quantitative Data for CuO Thin Films (from various precursors):
| Property | Value | Deposition Method | Reference |
| Crystallite Size | 14 - 23 nm | Pneumatic Spray Pyrolysis | [12] |
| Optical Band Gap | 1.09 - 2.65 eV | Pneumatic Spray Pyrolysis | [12] |
| Water Contact Angle | 96.4° - 103.2° | Pneumatic Spray Pyrolysis | [12] |
Visualized Workflows and Relationships
Synthesis of Copper Compounds via In-situ Copper(II) Methoxide
Caption: Workflow for the in-situ synthesis of copper(II) methoxide and subsequent reaction.
General Sol-Gel Synthesis of CuO Nanoparticles
Caption: A generalized workflow for the sol-gel synthesis of CuO nanoparticles.
Relationship of Copper(II) Methoxide to Material Synthesis Pathways
Caption: Potential applications of Copper(II) Methoxide as a precursor in materials synthesis.
References
- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 2. US8692010B1 - Synthesis method for copper compounds - Google Patents [patents.google.com]
- 3. biotechrep.ir [biotechrep.ir]
- 4. Synthesis of Copper (II) Oxide (CuO) Nanoparticles and Its Application as Gas Sensor [biotechrep.ir]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Biosynthesis and Fabrication of Copper Oxide Thin Films as a P-Type Semiconductor for Solar Cell Applications | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aaqr.org [aaqr.org]
- 10. Frontiers | 2D/3D Copper-Based Metal-Organic Frameworks for Electrochemical Detection of Hydrogen Peroxide [frontiersin.org]
- 11. jetir.org [jetir.org]
- 12. chalcogen.ro [chalcogen.ro]
Application Notes and Protocols for In-Situ Generation of Active Cu(I) Species from Copper(II) Methoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in-situ generation of catalytically active copper(I) [Cu(I)] species from copper(II) methoxide [Cu(II)(OCH₃)₂]. This method offers a convenient and efficient approach for performing various Cu(I)-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules. By generating the active Cu(I) catalyst within the reaction mixture from a stable and readily available Cu(II) precursor, this technique circumvents the challenges associated with the instability and oxidative sensitivity of standalone Cu(I) salts. These protocols are particularly relevant for Ullmann-type C-N and C-O bond formation reactions, which are fundamental transformations in drug discovery and development.
Introduction
Copper-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds. The active catalytic species in many of these transformations is Cu(I). However, Cu(I) salts are often prone to oxidation and disproportionation, which can lead to inconsistent catalytic activity and the need for rigorously controlled inert atmospheres.
A robust alternative is the in-situ generation of Cu(I) from a more stable Cu(II) precursor. Copper(II) methoxide is an attractive precatalyst due to its solubility in common organic solvents and its potential for clean reduction to the active Cu(I) species. The in-situ reduction is typically achieved using a mild reducing agent, such as ascorbic acid or its derivatives, which are environmentally benign and readily available. This approach ensures a consistent and reproducible supply of the active Cu(I) catalyst throughout the course of the reaction, leading to improved yields and broader substrate scope. It is generally accepted that Cu(I) species are the active catalysts in Ullmann-type couplings; therefore, when Cu(II) species are used as the copper source, in-situ reduction occurs to generate the active Cu(I) catalytic species.[1]
Key Applications
The in-situ generation of Cu(I) from copper(II) methoxide is applicable to a wide range of organic transformations, including:
-
Ullmann Condensation: Formation of C-N and C-O bonds, crucial for the synthesis of diaryl ethers and arylamines, which are common motifs in pharmacologically active compounds.
-
Sonogashira Coupling: Formation of C-C bonds between vinyl/aryl halides and terminal alkynes.
-
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): A highly efficient and widely used reaction for bioconjugation and drug discovery.
This document will focus on the application of this methodology to the Ullmann C-N coupling reaction, a cornerstone of medicinal chemistry for the synthesis of arylamines.
Experimental Protocols
Protocol 1: General Procedure for In-Situ Generation of Cu(I) and Subsequent Ullmann C-N Coupling
This protocol describes a general method for the coupling of an aryl halide with an amine, using copper(II) methoxide as the precatalyst and sodium ascorbate as the in-situ reducing agent.
Materials:
-
Copper(II) methoxide [Cu(OCH₃)₂]
-
Aryl halide (e.g., Iodobenzene)
-
Amine (e.g., Piperidine)
-
Sodium L-ascorbate
-
Ligand (e.g., 1,10-Phenanthroline)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add copper(II) methoxide (5 mol%), 1,10-phenanthroline (10 mol%), and potassium carbonate (2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the flask.
-
Add anhydrous, degassed DMF to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).
-
To this mixture, add a freshly prepared solution of sodium L-ascorbate (10 mol%) in a minimal amount of DMF.
-
Stir the reaction mixture at a specified temperature (e.g., 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.
Data Presentation
The following table summarizes representative yields for the Ullmann C-N coupling of various aryl iodides and amines, adapted from a high-performing system utilizing an in-situ generated Cu(I) catalyst. While the original study may have used a different Cu(II) precursor, these results are indicative of the efficacy of the in-situ generation approach.
| Entry | Aryl Iodide | Amine | Product | Yield (%) |
| 1 | Iodobenzene | Piperidine | 1-Phenylpiperidine | >98 |
| 2 | 1-Iodo-4-methoxybenzene | Piperidine | 1-(4-Methoxyphenyl)piperidine | >98 |
| 3 | 1-Iodo-4-nitrobenzene | Piperidine | 1-(4-Nitrophenyl)piperidine | >98 |
| 4 | Iodobenzene | Morpholine | 4-Phenylmorpholine | >98 |
| 5 | Iodobenzene | Aniline | Diphenylamine | 85 |
| 6 | 1-Iodo-4-methylbenzene | Aniline | 4-Methyldiphenylamine | 92 |
Table adapted from kinetic and performance studies on ligand-promoted Ullmann amination reactions.
Visualizations
Logical Workflow for In-Situ Cu(I) Generation and Catalysis
References
Application Notes and Protocols for Studying Methoxide-Bridged Transmetalation in Copper Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A key elementary step in many of these catalytic cycles is transmetalation, the transfer of an organic group from a main-group organometallic reagent (e.g., organoboron, organotin, or organosilicon compounds) to the copper catalyst. The nature of the ancillary ligands on the copper center plays a crucial role in facilitating this step. Among these, the methoxide ligand (⁻OCH₃) has been identified as a key player, often participating in a bridging fashion between the copper center and the main-group metal. This bridging interaction is proposed to lower the activation energy for transmetalation, thereby accelerating the overall catalytic turnover.
These application notes provide a detailed overview of the mechanism of methoxide-bridged transmetalation in copper catalysis, supported by quantitative data, detailed experimental protocols for studying this process, and visualizations of the key mechanistic concepts.
Mechanistic Overview
The currently accepted mechanism for methoxide-bridged transmetalation in copper-catalyzed reactions, such as the Suzuki-Miyaura coupling, involves the formation of a bimetallic intermediate where the methoxide ligand acts as a bridge between the copper catalyst and the organoboron reagent. This interaction facilitates the transfer of the organic group from the boron to the copper center.
A coordinating base, such as sodium methoxide, is often crucial for this process. It can react with the copper precatalyst to form a copper methoxide species, which is a key intermediate in the catalytic cycle. In the context of boronic acid cross-coupling, the base also activates the boronic acid to form a more nucleophilic boronate species. The methoxide ligand can then bridge the copper and boron centers, creating a low-energy pathway for the transfer of the aryl or alkyl group.[1]
The general catalytic cycle is depicted below:
Caption: Proposed catalytic cycle involving a methoxide-bridged transmetalation step.
Quantitative Data
The efficiency of the methoxide-bridged transmetalation can be evaluated through kinetic studies and computational modeling. Below is a summary of representative quantitative data from the literature.
Table 1: Kinetic Data for Transmetalation in a Copper-Catalyzed C-O Coupling Reaction.
| Ligand System | Rate-Limiting Step | Relative Rate Enhancement | Reference |
| L8 · Cu | Alkoxide Transmetalation | 7-fold (compared to other ligands) | [2] |
Table 2: Computationally Derived Energetics for Transmetalation.
| Transmetalation Pathway | Computational Method | Activation Energy (kcal/mol) | Reference |
| B-to-Cu(II) via μ-OH bridge | DFT | Lower barrier with bridging | [1] |
| Phenyl group transfer to Cu(II) | DFT (M06/SDD 6–31G(d)) | ~15-20 |
Experimental Protocols
Protocol 1: Synthesis of a Dimeric Methoxide-Bridged Copper(II) Complex
This protocol describes the synthesis of a representative methoxide-bridged copper(II) dimer, which can serve as a model complex for spectroscopic and reactivity studies.
Materials:
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
2-methylpyrazine
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve copper(II) perchlorate hexahydrate (1 mmol) in 10 mL of anhydrous methanol.
-
To the stirred solution, add 2-methylpyrazine (4 mmol) dropwise.
-
Continue stirring the solution at room temperature for 1 hour. The color of the solution should change, indicating complex formation.
-
Slowly add 20 mL of anhydrous diethyl ether to the solution to precipitate the product.
-
Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterize the resulting solid by single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis to confirm the formation of the tetrakis(2-methylpyrazine)di(μ-methoxy)diperchloratodicopper(II) complex.[1]
References
Troubleshooting & Optimization
improving the yield and purity of copper(ii) methoxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of copper(II) methoxide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of copper(II) methoxide.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Moisture Contamination: Copper(II) methoxide is highly sensitive to water, which can lead to the formation of copper(II) hydroxide or oxide instead of the desired product.[1] | - Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum).- Use anhydrous solvents. Consider using molecular sieves to further dry the solvent before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Air (Oxygen) Contamination: Exposure to air can lead to the oxidation of intermediates or the final product, reducing the yield.[2] | - Conduct the reaction under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).- Degas solvents prior to use. | |
| Poor Quality Starting Materials: Impurities in the copper(II) salt or methoxide source can interfere with the reaction. | - Use high-purity, anhydrous copper(II) salts (e.g., CuCl₂, Cu(OAc)₂).[2][3]- If using sodium methoxide, ensure it is fresh and has been stored under inert conditions. Consider preparing it fresh if possible. | |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. | - For the in situ synthesis from copper halide and sodium methoxide, ensure the mixture is stirred for at least one hour after mixing the reagents.[4]- For the solventothermal method with copper(II) acetate, the reaction may require heating in an autoclave at elevated temperatures (e.g., 110°C) for several days.[1] | |
| Product is a Brown/Black or Off-Color Solid | Side Reactions due to Stoichiometry: An incorrect ratio of reactants, such as a slight excess of cupric acetate, can lead to the formation of undesirable by-products.[1] | - Carefully control the stoichiometry of the reactants. Ensure accurate weighing and dispensing of all materials. |
| Decomposition of the Product: Copper(II) methoxide can decompose upon heating.[5][6] | - Avoid excessive heating during the reaction and work-up unless the specific protocol requires it (e.g., solventothermal synthesis).- Dry the final product under vacuum at a moderate temperature. | |
| Presence of Viscous Brown By-products: This can be an issue when using commercially purchased copper(II) methoxide that may have degraded over time.[4] | - Consider synthesizing copper(II) methoxide in situ to ensure high reactivity and avoid issues with aged commercial products.[4] | |
| Difficulty in Product Isolation and Purification | Product is too fine to filter easily: The precipitated copper(II) methoxide may be a very fine powder. | - Use a fine porosity filter frit (e.g., Schlenk filter).- Centrifugation followed by decantation of the supernatant can be an effective alternative to filtration. |
| Product is contaminated with sodium salts: In syntheses using sodium methoxide, sodium chloride or sodium acetate by-products can co-precipitate.[4] | - Wash the crude product thoroughly with cold, anhydrous methanol to dissolve and remove the sodium salt by-products.[3] The sodium halide by-products are easily separated by filtration.[4] | |
| Product is not sufficiently pure after initial washing: Residual unreacted starting materials or by-products may remain. | - Recrystallization from a suitable solvent may be necessary. Methanol is a common solvent for washing and may be suitable for recrystallization under controlled conditions.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing copper(II) methoxide?
A1: The two primary methods are:
-
Reaction of a Copper(II) Salt with a Methoxide Source: This typically involves reacting a copper(II) salt, such as copper(II) chloride or copper(II) acetate, with sodium methoxide in anhydrous methanol.[2][4] A highly effective variation of this is the in situ generation of copper(II) methoxide, where the copper halide and sodium methoxide are mixed in methanol to form a suspension that is used immediately.[4] This in situ approach has been shown to result in higher yields and shorter reaction times.[4]
-
Solventothermal Synthesis: This method involves the direct reaction of copper(II) acetate monohydrate with methanol under elevated temperature and pressure in a sealed vessel (autoclave).[2] This can lead to a quantitative conversion to copper(II) methoxide.[2]
Q2: Why is it critical to use anhydrous conditions for this synthesis?
A2: Copper(II) methoxide is a metal alkoxide, which is highly susceptible to hydrolysis. Any moisture present in the reaction will react with the copper(II) methoxide to form copper(II) hydroxide and methanol, significantly reducing the yield of the desired product.[1]
Q3: My final product is a blue-green powder. Is this the correct color?
A3: Yes, pure copper(II) methoxide is described as a blue-green powder.[5][8]
Q4: How can I confirm the purity of my synthesized copper(II) methoxide?
A4: Several analytical techniques can be used to assess the purity of your product:
-
Infrared (IR) Spectroscopy: To confirm the presence of methoxide ligands and the absence of hydroxyl groups from water or copper(II) hydroxide.[2]
-
Elemental Analysis: To determine the carbon, hydrogen, and copper content and ensure it matches the theoretical values for Cu(OCH₃)₂.[9]
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of the product and identify any crystalline impurities.
-
Atomic Absorption Spectroscopy (AAS): To accurately determine the copper content.[9]
Q5: What are the typical yields I can expect for copper(II) methoxide synthesis?
A5: Yields can vary significantly depending on the method and the care taken to exclude air and moisture. The in situ synthesis method from a copper halide and sodium methoxide has been reported to consistently achieve purified yields greater than 50%, with many examples exceeding 75%.[4] The solventothermal method is reported to have a nearly quantitative conversion.[2]
Quantitative Data Summary
| Synthesis Method | Copper(II) Precursor | Methoxide Source | Solvent | Typical Reaction Conditions | Reported Yield | Reference |
| In Situ Generation | Copper(II) Chloride (CuCl₂) | Sodium Methoxide (NaOMe) | Anhydrous Methanol | Room temperature, 1-hour stirring | >50-75% | [4] |
| Solventothermal | Copper(II) Acetate Monohydrate | Methanol | Methanol | 110°C in an autoclave for 3 days | Essentially quantitative | [1][2] |
| Direct Precipitation | Copper(II) Bromide (CuBr₂) | Sodium Methoxide (NaOMe) | Anhydrous Methanol | Not specified | Not specified, but yields pure crystalline product | [2] |
Experimental Protocols
Protocol 1: In Situ Synthesis of Copper(II) Methoxide from Copper(II) Chloride and Sodium Methoxide
This protocol is adapted from a patented high-yield method.[4]
Materials:
-
Anhydrous Copper(II) Chloride (CuCl₂)
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol
-
Schlenk flask and other appropriate air-free technique glassware
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a 250 mL Schlenk flask under an inert atmosphere, dissolve 6.0 g (44.6 mmol) of anhydrous CuCl₂ in 50 mL of anhydrous methanol. This will produce a bright green solution.
-
In a separate 100 mL Schlenk flask, dissolve 4.82 g (89.3 mmol) of sodium methoxide in 50 mL of anhydrous methanol.
-
Transfer the colorless sodium methoxide solution to the CuCl₂ solution via a cannula at room temperature. A bright green precipitate will form initially and quickly convert to a very dark blue precipitate of Cu(OMe)₂.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Isolate the product by filtration under inert atmosphere using a Schlenk filter.
-
Wash the precipitate with several portions of cold, anhydrous methanol to remove the sodium chloride by-product.
-
Dry the resulting blue-green powder under vacuum to obtain pure copper(II) methoxide.
Protocol 2: Solventothermal Synthesis of Copper(II) Methoxide from Copper(II) Acetate Monohydrate
This protocol is based on a literature method for producing crystalline copper(II) methoxide.[2]
Materials:
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)
-
Anhydrous Methanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Place copper(II) acetate monohydrate and anhydrous methanol in the Teflon liner of an autoclave.
-
Seal the autoclave and heat it to 110°C for 3 days.
-
After the reaction period, allow the autoclave to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold, anhydrous methanol to remove any unreacted starting material and the methyl acetate by-product.
-
Dry the product under vacuum.
Visualizations
Caption: Workflow for the in situ synthesis of copper(II) methoxide.
References
- 1. Sciencemadness Discussion Board - Copper(II) Ethoxide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy Copper(II) methoxide (EVT-1485553) | 1184-54-9 [evitachem.com]
- 4. US8692010B1 - Synthesis method for copper compounds - Google Patents [patents.google.com]
- 5. Copper (II) Methoxide - ProChem, Inc. [prochemonline.com]
- 6. Cas 1184-54-9,COPPER(II) METHOXIDE 97 | lookchem [lookchem.com]
- 7. scribd.com [scribd.com]
- 8. Copper (II) Methoxide | Copper(2+) dimethanolate | C2H6CuO2 - Ereztech [ereztech.com]
- 9. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
strategies for preventing the decomposition of copper(ii) methoxide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of copper(II) methoxide to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is copper(II) methoxide and why is its stability a concern?
Copper(II) methoxide, with the chemical formula Cu(OCH₃)₂, is a valuable reagent and precursor in various chemical syntheses, including the formation of other copper-containing compounds and copper(II) hydroxide complexes.[1] Its utility is often hampered by its inherent instability. Copper(II) methoxide is particularly sensitive to moisture, heat, and atmospheric oxygen, which can lead to its decomposition and a subsequent loss of reactivity, impacting experimental reproducibility and outcomes.[2][3]
Q2: What are the primary causes of copper(II) methoxide decomposition?
The decomposition of copper(II) methoxide is primarily initiated by three factors:
-
Moisture (Hydrolysis): As a metal alkoxide, it readily reacts with water, including atmospheric humidity, leading to the formation of copper(II) hydroxide complexes.[4] This process alters the chemical nature and reactivity of the compound.
-
Heat (Thermal Decomposition): Elevated temperatures can cause the breakdown of copper(II) methoxide. Upon heating, it decomposes to form copper oxides, and may also release methanol, carbon monoxide, and carbon dioxide.[2][3] The reported decomposition temperature is approximately 206°C.[2]
-
Air (Oxidation): Exposure to air, specifically oxygen, can lead to oxidative degradation of the compound.[5]
Q3: How can I visually identify if my copper(II) methoxide has started to decompose?
Fresh, high-purity copper(II) methoxide is typically a blue-green powder.[2] Discoloration, such as the appearance of brownish-black particles, may indicate the formation of copper oxides, a common decomposition product. A change in texture or the presence of clumps could suggest moisture absorption. Any deviation from the expected appearance should be considered a sign of potential degradation.
Q4: What are the ideal storage conditions for copper(II) methoxide?
To ensure its stability, copper(II) methoxide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6][7] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to exclude both moisture and oxygen.[8][9][10]
Troubleshooting Guide: Copper(II) Methoxide Decomposition
| Observed Problem | Potential Cause | Recommended Action |
| Discoloration of the powder (e.g., darkening, presence of black/brown specks) | Thermal decomposition or oxidation | Discard the reagent as it is likely contaminated with copper oxides. For future storage, ensure the container is kept away from heat sources and under an inert atmosphere. |
| Clumping or caking of the powder | Moisture absorption (hydrolysis) | The reagent has been compromised by water. It is best to discard it. To prevent this, always handle the compound in a dry environment (e.g., a glovebox) and ensure the storage container is properly sealed and stored in a desiccator or dry environment. |
| Inconsistent or poor reactivity in experiments | Partial decomposition of the reagent | The reagent's purity has likely been compromised. Use a fresh, properly stored batch of copper(II) methoxide for your experiments to ensure reliable results. |
| Pressure build-up in the storage container | Decomposition leading to gas formation (e.g., CO, CO₂) | This is a sign of significant decomposition. Handle the container with extreme caution in a well-ventilated fume hood. The reagent should be safely disposed of according to your institution's guidelines. |
Quantitative Stability Data
| Parameter | Value / Condition | Notes |
| Decomposition Temperature | ~ 206 °C | This is the temperature at which significant, rapid decomposition occurs.[2] Degradation can still happen at lower temperatures over extended periods. |
| Recommended Storage Temperature | Ambient (15-25°C) or refrigerated (2-8°C) | Storing at cooler temperatures can help slow the rate of thermal decomposition. Always store in a dry environment. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Essential for preventing hydrolysis and oxidation.[8][9][10] |
| Moisture Sensitivity | High | Reacts with water and atmospheric humidity.[3] |
| Air Sensitivity | High | Susceptible to oxidation.[5] |
Experimental Protocols
Protocol for Handling and Dispensing Air- and Moisture-Sensitive Copper(II) Methoxide
This protocol outlines the recommended procedure for handling copper(II) methoxide to minimize decomposition. The use of a glovebox is the preferred method. If a glovebox is unavailable, Schlenk line techniques should be employed.
Materials:
-
Copper(II) methoxide in a sealed container
-
Inert atmosphere glovebox or Schlenk line
-
Dry, clean spatulas and weighing vessels
-
Tared reaction vessel or storage container
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Preparation of the Inert Environment:
-
Glovebox: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Introduce all necessary labware (spatulas, weighing boats, containers) into the glovebox antechamber and cycle through several vacuum/inert gas purges before bringing them into the main chamber.
-
Schlenk Line: Assemble and flame-dry all glassware under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
-
Equilibration of Copper(II) Methoxide Container:
-
Place the sealed container of copper(II) methoxide inside the glovebox antechamber and allow it to equilibrate to the glovebox atmosphere before opening. If using a Schlenk line, ensure the exterior of the container is dry.
-
-
Dispensing the Reagent:
-
Inside a Glovebox (Preferred):
-
Move the equilibrated container into the main body of the glovebox.
-
Carefully open the container.
-
Using a clean, dry spatula, promptly weigh the desired amount of the blue-green powder into a tared container.
-
Securely seal both the original reagent container and the new container with the weighed sample.
-
-
Using a Schlenk Line:
-
This method is less ideal for solids but can be done with care. It is often better to weigh the solid in a flask inside a glove bag or under a positive flow of inert gas.
-
If a rapid transfer is necessary, do so under a strong counter-flow of inert gas to minimize air exposure.
-
-
-
Storage of the Dispensed Reagent:
-
If the dispensed copper(II) methoxide is not for immediate use, store it in a tightly sealed container, preferably within a desiccator inside the glovebox or in a sealed container under inert gas.
-
-
Cleaning:
-
All equipment that has come into contact with copper(II) methoxide should be cleaned thoroughly. Since it reacts with water, initial rinsing with an anhydrous solvent may be necessary before washing with water.
-
Visualizations
Caption: Decomposition Pathways of Copper(II) Methoxide.
Caption: Troubleshooting Workflow for Copper(II) Methoxide Stability.
References
- 1. Impact of Humidity on the Performance and Stability of Solution-Processed Copper Oxide Transistors | Semantic Scholar [semanticscholar.org]
- 2. Buy Copper(II) methoxide (EVT-1485553) | 1184-54-9 [evitachem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. COPPER(II) METHOXIDE 97 | 1184-54-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. benchchem.com [benchchem.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
Safety Operating Guide
Safe Disposal of Copper(II) Methoxide: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and operational protocols for the handling and disposal of Copper(II) Methoxide, this guide is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.
Copper(II) methoxide is a flammable and moisture-sensitive solid that requires careful handling to mitigate risks of fire and chemical exposure.[1][2] Proper disposal is not merely a matter of discarding the material; it involves a systematic deactivation and waste management process. The following procedures provide a comprehensive approach to safely manage and dispose of copper(II) methoxide waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all necessary safety measures are in place. This includes having a designated and properly ventilated work area, such as a fume hood, and the appropriate personal protective equipment (PPE) readily available.
| Required Personal Protective Equipment (PPE) |
| Chemical-resistant gloves (e.g., nitrile) |
| Safety goggles or a face shield |
| Flame-retardant lab coat |
| Closed-toe shoes |
It is also crucial to have a Class D fire extinguisher suitable for flammable metals, as well as sand or other dry absorbent material, in the immediate vicinity in case of a fire.[3][4]
Step-by-Step Disposal Protocol
The disposal of copper(II) methoxide involves two primary stages: the controlled deactivation (quenching) of the reactive compound, followed by the precipitation of the copper from the resulting solution.
Stage 1: Deactivation of Copper(II) Methoxide
This procedure should be performed in a chemical fume hood.
Experimental Protocol:
-
Preparation: Place the container with the copper(II) methoxide waste in a larger secondary container (e.g., a plastic or metal basin) to contain any potential spills. If the reaction is expected to be vigorous, an ice bath can be prepared for cooling.
-
Inert Atmosphere (Recommended for larger quantities): For quantities greater than a few grams, it is advisable to conduct the quenching under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of fire.
-
Slow Addition of a Protic Solvent:
-
Begin by slowly and carefully adding a less reactive alcohol, such as isopropanol or tert-butanol , to the copper(II) methoxide waste dropwise using a pipette or a dropping funnel.
-
Observe the reaction. If there is significant heat generation or gas evolution, pause the addition until the reaction subsides. The flask can be swirled gently to ensure mixing.
-
Once the initial vigorous reaction has ceased, continue the slow addition of the alcohol.
-
-
Sequential Addition of More Reactive Alcohols (Optional but Recommended): After the reaction with the initial alcohol has subsided, you can sequentially add more reactive alcohols, such as ethanol and then methanol, in the same slow, dropwise manner. This gradual increase in reactivity helps to control the quenching process.
-
Final Quenching with Water: After the reactions with alcohols are complete, slowly add water dropwise. The absence of any further reaction (e.g., heat or gas) indicates that the copper(II) methoxide has been fully hydrolyzed. The resulting mixture will be a solution or suspension of copper salts.
Stage 2: Precipitation of Copper Waste
The aqueous solution resulting from the deactivation process contains dissolved copper ions, which are toxic to aquatic life and should not be disposed of down the drain. The copper must be precipitated as an insoluble and less hazardous solid.
Experimental Protocol:
-
pH Adjustment:
-
Measure the pH of the copper-containing solution.
-
Slowly add a solution of sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) dropwise while stirring to raise the pH.
-
A precipitate of copper(II) hydroxide (blue) or copper(II) carbonate (greenish-blue) will form.
-
Continue adding the base until the pH of the solution is between 7 and 9 to ensure complete precipitation of the copper.[5]
-
-
Separation of the Precipitate:
-
Allow the precipitate to settle at the bottom of the container.
-
Separate the solid from the liquid by filtration (using a Buchner funnel is efficient for larger volumes) or by carefully decanting the supernatant liquid.
-
-
Waste Segregation and Disposal:
-
Solid Waste: The collected solid precipitate (copper hydroxide or carbonate) should be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste (Filtrate): The remaining liquid should be tested for residual copper content to ensure it meets local sewer discharge limits. If compliant, and after neutralizing the pH to between 6 and 8, it may be permissible to dispose of it down the drain with a large excess of water. Always confirm this with your institution's Environmental Health and Safety (EHS) department first.
-
All contaminated materials, including gloves, filter paper, and any absorbent materials used for spills, must be disposed of as hazardous waste.
-
Disposal Workflow Diagram
Caption: Disposal workflow for Copper(II) Methoxide.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of copper(II) methoxide, fostering a culture of safety and compliance within the research and development environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 2. IsoLab - Copper II Oxide [isolab.ess.washington.edu]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Experiment 2: Copper Precipitation – PROCTECH 2EC3 Lab Manual [ecampusontario.pressbooks.pub]
Personal protective equipment for handling Copper(ii)methoxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Copper(II) methoxide. It is intended for researchers, scientists, and professionals in drug development who may be working with this compound.
Hazard Summary & Key Data
Copper(II) methoxide is a flammable solid that is harmful if swallowed and can cause skin and eye irritation.[1][2] It is crucial to handle this compound with care in a well-ventilated area, away from ignition sources.[1][2]
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1184-54-9 | [1] |
| Molecular Formula | C2H6CuO2 | [1] |
| Appearance | Green Solid | [3] |
| Odor | Alcohol-like | [3] |
Hazard Classification
| Hazard | Category | GHS Code |
| Flammable Solid | Category 2 | H228 |
| Acute Oral Toxicity | Category 4 | H302 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Irritation | Category 2 | H319 |
| Specific target organ toxicity (single exposure) | Category 3 | H335 |
This data is synthesized from multiple safety data sheets.
Personal Protective Equipment (PPE)
When handling Copper(II) methoxide, the following personal protective equipment is mandatory to ensure personal safety.
| Equipment | Specification | Purpose |
| Eye Protection | Goggles (meeting EN 166 standard in Europe) | Protects against dust particles and splashes. |
| Hand Protection | Protective gloves | Prevents skin contact and irritation. |
| Body Protection | Long-sleeved clothing | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a particle-filtering half mask (EN149:2001) may be necessary. | Prevents inhalation of dust, which can cause respiratory irritation. |
Information is based on recommendations from safety data sheets.[1]
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Work Area: Ensure the work area is clean, well-ventilated, and free of ignition sources such as open flames, hot plates, and sparking equipment.[1][2]
-
Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible.[1]
-
PPE: Don the appropriate personal protective equipment as detailed in the table above.
Handling:
-
Grounding: When transferring the powder, ground and bond the container and receiving equipment to prevent static discharge.
-
Dispensing: Carefully weigh and dispense the required amount of Copper(II) methoxide. Avoid creating dust.
-
Closing Containers: Securely close the container immediately after use to prevent contamination and exposure.
-
Cleaning: Clean the work area thoroughly after handling. Wash hands and any exposed skin with soap and water.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
Fire Extinguishing Plan
In case of a fire involving Copper(II) methoxide, use the following extinguishing media:
Do NOT use a direct water jet , as it may spread the fire. Firefighters should wear self-contained breathing apparatus and full protective gear.
Spill and Disposal Plan
Spill Decontamination Protocol
Caption: Workflow for the safe cleanup of a Copper(II) methoxide spill.
Disposal Plan
Copper(II) methoxide and any contaminated materials are considered hazardous waste and must be disposed of accordingly.[1][3]
-
Waste Collection: Collect all waste, including spilled material and contaminated cleaning supplies, in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials and ignition sources.
-
Disposal: Arrange for disposal through an approved hazardous waste disposal service.[2][3] Always follow local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this material down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
